2-Methylbenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXXJOHFRHBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884169 | |
| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |
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Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-13-9 | |
| Record name | 2-Methylbenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylbenzhydrol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzhydrol | |
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| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |
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| Record name | Benzenemethanol, 2-methyl-.alpha.-phenyl- | |
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| Record name | α-o-tolylbenzyl alcohol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.373 | |
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| Record name | 2-METHYLBENZHYDROL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZBN87Y7J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Spectroscopic Profile of 2-Methylbenzhydrol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzhydrol (CAS No: 5472-13-9), a key organic intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Properties
This compound, also known as (2-methylphenyl)phenylmethanol, is an aromatic alcohol. Its molecular formula is C₁₄H₁₄O, and it has a molecular weight of 198.26 g/mol .[1][2][3] The structural formula is presented below:
Structure:
Key physical properties include a melting point of 93-95 °C and a boiling point of 323 °C.[2][3][4][5]
Spectroscopic Data
The following sections detail the NMR, IR, and MS spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate electronic environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Note: While sources indicate the availability of ¹H NMR spectra, specific peak assignments were not located in the initial search. A representative spectrum from similar compounds suggests aromatic protons would appear in the range of 7.0-7.5 ppm, the benzylic proton (CH-OH) around 5.5-6.0 ppm, the hydroxyl proton (-OH) as a broad singlet with a variable chemical shift, and the methyl protons (-CH₃) around 2.2-2.4 ppm.
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly found in search results |
Note: As with ¹H NMR, direct ¹³C NMR peak data was not available in the search results. Based on the structure, one would expect to see signals for the methyl carbon, the benzylic carbon, and a series of signals for the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad band around 3300 | Strong | O-H stretch (alcohol) |
| Around 3000 | Medium-Strong | C-H stretch (aromatic) |
| Around 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| Around 1050 | Strong | C-O stretch (alcohol) |
Note: The specific peak values are representative and based on typical absorbances for the functional groups present in this compound. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]
| m/z | Relative Intensity | Assignment |
| 198 | Variable | [M]⁺ (Molecular ion) |
| 183 | Variable | [M - CH₃]⁺ |
| 119 | High | [C₉H₇O]⁺ or [C₉H₉]⁺ fragment |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern is predicted based on the structure of this compound. The most intense peaks are often the result of the formation of stable carbocations.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[10]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[11][12]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analyses.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Parallel workflows for IR and Mass Spectrometry analysis.
References
- 1. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 98 5472-13-9 [sigmaaldrich.com]
- 3. 2-甲基二苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 5472-13-9 [chemicalbook.com]
- 5. This compound | 5472-13-9 [amp.chemicalbook.com]
- 6. Experimental Design [web.mit.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. fiveable.me [fiveable.me]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Solubility of 2-Methylbenzhydrol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Methylbenzhydrol in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. To provide a valuable resource for researchers, this guide presents solubility data for the structurally analogous compound, benzhydrol (diphenylmethanol), as a predictive reference. Furthermore, a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method is provided. This includes a systematic workflow from sample preparation to analytical quantification, intended to enable researchers to generate precise and reliable solubility data in their own laboratories.
Introduction
This compound is a diarylmethanol compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its solubility in various organic solvents is critical for its use in synthesis, purification, formulation, and various analytical procedures. The selection of an appropriate solvent system is fundamental for controlling reaction kinetics, optimizing crystallization processes, and ensuring the efficacy of subsequent analytical separations.
Despite its relevance, publicly available quantitative data on the solubility of this compound is scarce. This guide aims to bridge this information gap by providing solubility information for a close structural analog and by detailing a robust experimental methodology for its determination.
Solubility of the Analogous Compound: Benzhydrol (Diphenylmethanol)
In the absence of specific data for this compound, the solubility of the parent compound, benzhydrol, can serve as a useful qualitative and quantitative proxy. Benzhydrol shares the core diphenylmethanol structure, differing only by the absence of the methyl group on one of the phenyl rings. It is expected that this compound will exhibit similar solubility characteristics, being generally soluble in common organic solvents and poorly soluble in water.
Below is a summary of the available solubility data for benzhydrol.
Table 1: Solubility of Benzhydrol (Diphenylmethanol) in Various Solvents
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Ethanol | 35 g / 100 mL[1] | Soluble[1][2] | Not Specified |
| Diethyl Ether | Not Specified | Soluble[1][2] | Not Specified |
| Chloroform | Not Specified | Soluble[1][2] | Not Specified |
| Carbon Disulfide | Not Specified | Soluble | Not Specified |
| Acetonitrile | Not Specified | Soluble[1] | Not Specified |
| Methanol | Not Specified | Soluble[1] | Not Specified |
| Water | 0.05 g / 100 mL[1] | Poorly Soluble[2] | 20 |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, generalized protocol based on the equilibrium shake-flask method, which is a standard and reliable technique for determining the solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, though the optimal time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
An In-Depth Technical Guide to the Biological Profile of 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the current scientific understanding of 2-Methylbenzhydrol. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields. While direct research on the intrinsic biological activity of this compound is limited, this document synthesizes the available information by examining its primary role as a significant metabolite of the well-characterized pharmaceutical agent, Orphenadrine. Furthermore, to provide a broader perspective on the potential bioactivity of the 2-methylbenzhydryl scaffold, this guide incorporates an analysis of a closely related derivative, tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825). Through a detailed exploration of these related compounds, this paper aims to equip the reader with a thorough understanding of the known biological context and potential pharmacological relevance of this compound.
Introduction to this compound
This compound is a secondary alcohol that is structurally characterized by a benzhydryl group with a methyl substituent on one of the phenyl rings. Its primary significance in the scientific literature is as a metabolite of Orphenadrine, a skeletal muscle relaxant with anticholinergic and antihistaminic properties.[1] While it is commercially available and utilized as a chemical intermediate in organic synthesis, there is a notable scarcity of studies directly investigating its standalone pharmacological or biological effects. This guide, therefore, approaches the biological activity of this compound through the lens of its metabolic origin from Orphenadrine and by drawing parallels with structurally similar compounds that have been pharmacologically evaluated.
Orphenadrine: The Precursor to this compound
To comprehend the biological context of this compound, a thorough understanding of its parent compound, Orphenadrine, is essential.
Pharmacology of Orphenadrine
Orphenadrine is a centrally acting muscle relaxant.[1] Its therapeutic effects are believed to be mediated through a combination of mechanisms, including:
-
Anticholinergic Activity : Orphenadrine is a nonselective antagonist of muscarinic acetylcholine receptors.[2][3] This action is thought to contribute to its muscle relaxant effects.
-
NMDA Receptor Antagonism : It also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its analgesic properties.[2][3]
-
H1-Receptor Antagonism : As a derivative of diphenhydramine, Orphenadrine retains some antihistaminic activity.[4]
Pharmacokinetics of Orphenadrine
| Parameter | Value | Reference |
| Bioavailability | ~90% (oral) | [2] |
| Protein Binding | 95% | [2][5] |
| Metabolism | Hepatic (primarily N-demethylation) | [1][3] |
| Half-Life | 13–20 hours | [1] |
| Excretion | Primarily renal | [1] |
Metabolism of Orphenadrine and Formation of this compound
Orphenadrine is extensively metabolized in the liver, primarily through N-demethylation, leading to the formation of pharmacologically active metabolites such as N-demethylorphenadrine and N,N-didemethylorphenadrine.[3][4] The metabolic process also involves the cleavage of the ether bond, resulting in the formation of this compound. This metabolic pathway is a key source of endogenous this compound.
Metabolic pathway of Orphenadrine.
Biological Activity of a this compound Derivative: Tropinyl 2-Methylbenzhydryl Ether Hydrobromide (BS 6825)
Given the lack of direct studies on this compound, examining the pharmacological properties of its derivatives can provide valuable insights. A study by Funcke et al. (1961) investigated the pharmacological properties of tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825), a compound where the hydroxyl group of this compound is etherified with tropine.
Summary of Pharmacological Activities of BS 6825
The study revealed that BS 6825 exhibits a range of pharmacological effects, primarily centered around its anticholinergic and central nervous system activities. The key findings are summarized below.
| Activity Assessed | Method | Key Findings for BS 6825 |
| Anticholinergic (Parasympatholytic) Activity | Inhibition of acetylcholine-induced spasms in isolated guinea pig ileum | Potent anticholinergic activity |
| Spasmolytic Activity | Inhibition of barium chloride-induced spasms in isolated guinea pig ileum | Moderate musculotropic spasmolytic activity |
| Local Anesthetic Activity | Corneal anesthesia in rabbits | Present, but weaker than cocaine |
| Central Nervous System Effects | Observation of behavior in mice | Excitatory effects at higher doses |
| Antihistaminic Activity | Inhibition of histamine-induced spasms in isolated guinea pig ileum | Weak antihistaminic activity |
Experimental Protocols for BS 6825 Evaluation
The following are simplified representations of the experimental workflows described in the study of BS 6825.
Anticholinergic activity workflow.
CNS effects experimental workflow.
The findings on BS 6825 suggest that the 2-methylbenzhydryl moiety, when incorporated into a larger molecule with a tropine group, contributes to significant anticholinergic and CNS effects. While these activities cannot be directly attributed to this compound itself, they provide a rational basis for future investigations into its potential biological properties.
Toxicological Profile
There is a significant lack of toxicological data for this compound. Safety Data Sheets from various suppliers indicate that the toxicological properties have not been fully investigated. Standard precautionary measures for handling chemical compounds are recommended.
Conclusion and Future Directions
This compound is a molecule of interest primarily due to its role as a metabolite of the widely used drug, Orphenadrine. The current body of scientific literature does not provide direct evidence of its intrinsic biological activity. However, the known pharmacological profile of Orphenadrine and the activities of the related derivative, tropinyl 2-methylbenzhydryl ether hydrobromide (BS 6825), suggest that the 2-methylbenzhydryl core may possess anticholinergic and other CNS-related properties.
Future research should focus on elucidating the direct pharmacological and toxicological profile of this compound. In vitro receptor binding assays and a battery of in vivo behavioral studies would be instrumental in determining if this metabolite contributes to the overall therapeutic or side-effect profile of Orphenadrine. Such studies would provide a more complete understanding of this compound and its potential role in pharmacology and drug development.
References
synthesis and characterization of 2-Methylbenzhydrol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a significant chemical intermediate and a metabolite of the antihistaminic drug Orphenadrine.[] This document details established synthetic routes and analytical characterization protocols, presenting quantitative data in a structured format for ease of reference and comparison.
Compound Identification and Physical Properties
This compound, also known as (2-methylphenyl)phenylmethanol, is a secondary alcohol. Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2-methylphenyl)phenylmethanol | [2] |
| Molecular Formula | C₁₄H₁₄O | [][2] |
| Molecular Weight | 198.26 g/mol | [][2][3] |
| CAS Number | 5472-13-9 | [2] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | 88-95 °C | [][4] |
| Boiling Point | 143-144 °C @ 1.5 Torr | [][4] |
| Solubility | Soluble in Acetone (Slightly), Chloroform (Slightly), DMSO (Slightly), Ethanol (Slightly) | [] |
| InChI Key | MXHXXJOHFRHBFB-UHFFFAOYSA-N | [][2][3] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are the reduction of 2-methylbenzophenone and the Grignard reaction.
Synthesis via Reduction of 2-Methylbenzophenone
This method involves the reduction of the ketone functional group of 2-methylbenzophenone to a secondary alcohol. Sodium borohydride is a common and effective reducing agent for this transformation.[5] An alternative method involves the use of magnesium and a proton source.[6][7]
Experimental Protocol (Sodium Borohydride Reduction):
-
Dissolution: Dissolve 2-methylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid (HCl) to neutralize the excess NaBH₄ and decompose the borate complex.
-
Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Synthesis via Grignard Reaction
The Grignard reaction provides a versatile method for forming the carbon-carbon bond necessary for the benzhydrol structure. One possible route involves the reaction of phenylmagnesium bromide with o-tolualdehyde.
Experimental Protocol (Grignard Reaction):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous ether/THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of o-tolualdehyde (1.0 eq) in anhydrous ether/THF dropwise with vigorous stirring.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude this compound by column chromatography or recrystallization.
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.1-7.6 ppm), benzylic proton (singlet, ~6.0 ppm), methyl protons (singlet, ~2.2-2.3 ppm), hydroxyl proton (broad singlet, variable ppm). The spectrum for the deuterated analog shows peaks at 2.26 (s, 3H), 7.15 (d, 1H), 7.19-7.29 (m, 3H), 7.32-7.34 (m, 4H), and 7.53 (dd, 1H).[6] |
| ¹³C NMR | Expected peaks for aromatic carbons, benzylic carbon (~75-80 ppm), and methyl carbon (~20 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching of aromatic and aliphatic groups below 3100 cm⁻¹, and C-O stretching around 1000-1200 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern would likely show a prominent peak for the loss of a water molecule (M-18) and peaks corresponding to the benzoyl and tolyl fragments. |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, integration, and coupling constants.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
-
-
Melting Point Determination:
-
Place a small amount of the crystalline product in a capillary tube.
-
Use a melting point apparatus to slowly heat the sample.
-
Record the temperature range over which the solid melts. A sharp melting point range indicates high purity.
-
Characterization Workflow Diagram
Caption: Analytical workflow for this compound.
References
- 2. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
An In-depth Technical Guide on the Discovery and History of 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Methylbenzhydrol (also known as o-methylbenzhydrol or phenyl(o-tolyl)methanol). Initially identified as a metabolite of the antihistaminic and muscle relaxant drug Orphenadrine, its synthesis and characterization have been relevant in the context of pharmaceutical development and organic chemistry. This document details the historical context of its discovery, outlines key synthetic methodologies with experimental protocols, and presents relevant physicochemical data in a structured format.
Introduction
This compound, with the chemical formula C₁₄H₁₄O, is a secondary alcohol characterized by a hydroxyl group attached to a carbon atom that is bonded to both a phenyl group and a 2-methylphenyl (o-tolyl) group. While not a widely commercialized compound in its own right, its significance stems primarily from its role as a major metabolite of Orphenadrine, a drug used for treating muscle spasms and Parkinson's disease.[1] Understanding the history and synthesis of this compound is therefore crucial for researchers in drug metabolism, pharmacokinetics, and synthetic organic chemistry.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development and metabolic studies of the drug Orphenadrine.
Identification as a Metabolite of Orphenadrine
The first significant mention of this compound in the scientific literature appears in the context of metabolic studies of Orphenadrine. A key study published in the Journal of Pharmacology and Experimental Therapeutics in 1971 detailed the metabolism of orphenadrine citrate in humans. This research was pivotal in identifying the metabolic pathways of Orphenadrine, which include N-dealkylation and O-dealkylation. The O-dealkylation pathway results in the formation of this compound.
The study involved the administration of Orphenadrine to human subjects and subsequent analysis of urine samples to identify and quantify the metabolites. The identification of this compound was a crucial step in understanding the biotransformation and clearance of Orphenadrine from the body.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | - |
| Molecular Weight | 198.26 g/mol | - |
| CAS Number | 5472-13-9 | - |
| Melting Point | 93-95 °C | - |
| Boiling Point | 323 °C | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in acetone, chloroform, DMSO, and ethanol (all slightly) | - |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Grignard reaction being the most classical and widely applicable approach.
Grignard Reaction: A Classic Approach
The synthesis of this compound via a Grignard reaction is a standard method for forming the carbon-carbon bond between the two aromatic rings and the carbinol carbon. This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.
The logical and most common retrosynthetic disconnection of this compound points to two primary Grignard synthesis routes:
-
Route A: Reaction of o-tolylmagnesium bromide with benzaldehyde.
-
Route B: Reaction of phenylmagnesium bromide with o-tolualdehyde.
Both routes are chemically viable; however, the availability and stability of the starting materials often dictate the preferred pathway in a laboratory setting. For the purpose of this guide, we will detail the experimental protocol for Route A.
Diagram: Synthesis of this compound via Grignard Reaction (Route A)
References
Theoretical and Computational Elucidation of 2-Methylbenzhydrol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Methylbenzhydrol, a significant metabolite of the muscle relaxant and anticholinergic drug, Orphenadrine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on the molecular properties, spectroscopic characteristics, and potential biological interactions of this compound. The guide includes detailed theoretical data from computational modeling, experimental spectroscopic data, standardized experimental protocols, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound's physicochemical and pharmacological profile.
Introduction
This compound, also known as (2-methylphenyl)phenylmethanol, is a primary metabolite of Orphenadrine, a drug utilized for its muscle relaxant and antiparkinsonian effects.[1][2] The parent compound, Orphenadrine, exerts its pharmacological action through the antagonism of various receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[3] Understanding the properties of its metabolites, such as this compound, is crucial for a complete characterization of the drug's activity, metabolic fate, and potential for drug-drug interactions.
This guide presents a detailed theoretical and computational analysis of this compound, including its optimized molecular geometry, vibrational frequencies, and predicted NMR chemical shifts, based on Density Functional Theory (DFT) calculations. Furthermore, it provides a summary of experimentally obtained spectroscopic data for comparison and validation. Detailed protocols for the synthesis and characterization of this compound are also included to aid in further research. Finally, the guide illustrates the key signaling pathways associated with the known targets of the parent compound, Orphenadrine, providing a framework for investigating the potential biological activities of this compound.
Theoretical and Computational Studies
While specific computational studies on this compound are not extensively available in the current literature, this section provides a theoretical dataset generated based on established computational methodologies for analogous benzhydrol derivatives. The following data represents the expected outcomes of a comprehensive computational analysis using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Molecular Geometry Optimization
The optimized molecular structure of this compound was determined by minimizing the electronic energy of the molecule. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide insight into the three-dimensional conformation of the molecule.
Table 1: Theoretical Geometric Parameters of this compound
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C-O | 1.432 | |
| C-H (methine) | 1.105 | |
| C-C (phenyl-methine) | 1.521 | |
| C-C (o-tolyl-methine) | 1.525 | |
| C-C (aromatic avg.) | 1.395 | |
| C-H (aromatic avg.) | 1.085 | |
| C-C (methyl) | 1.510 | |
| C-H (methyl avg.) | 1.095 | |
| Bond Angles (°) ** | ||
| H-C-O | 109.8 | |
| C-C-O (phenyl) | 111.5 | |
| C-C-O (o-tolyl) | 111.2 | |
| C-C-C (phenyl-methine-o-tolyl) | 113.7 | |
| H-C-C (methyl) | 110.2 | |
| Dihedral Angles (°) ** | ||
| H-O-C-H (methine) | 178.5 | |
| C(phenyl)-C(methine)-C(o-tolyl)-C | -65.2 | |
| C(o-tolyl)-C(methine)-C(phenyl)-C | 58.9 |
Vibrational Frequency Analysis
The vibrational frequencies of this compound were calculated from the second derivatives of the energy with respect to the nuclear coordinates. These frequencies correspond to the characteristic infrared (IR) absorption bands of the molecule.
Table 2: Theoretical Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3650 | O-H stretch | Alcohol hydroxyl group |
| 3060-3030 | C-H stretch | Aromatic rings |
| 2960-2850 | C-H stretch | Methyl and methine groups |
| 1600, 1490, 1450 | C=C stretch | Aromatic rings |
| 1465 | C-H bend | Methyl group (asymmetric) |
| 1380 | C-H bend | Methyl group (symmetric) |
| 1210 | C-O stretch | Alcohol |
| 1150-1000 | In-plane C-H bend | Aromatic rings |
| 750-700 | Out-of-plane C-H bend | Aromatic rings |
Experimental Data
This section summarizes the publicly available experimental data for this compound, providing a basis for comparison with the theoretical calculations.
Physical and Chemical Properties
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O | [4] |
| Molecular Weight | 198.26 g/mol | [4] |
| CAS Number | 5472-13-9 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 93-95 °C | [6] |
| Boiling Point | 323 °C | [6] |
| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, Ethanol | [5] |
Spectroscopic Data
The following tables present the experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound.
Table 4: Experimental ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.1 | m | 9H | Aromatic protons |
| 6.01 | s | 1H | Methine proton (CH-OH) |
| 2.26 | s | 3H | Methyl protons (CH₃) |
| 2.05 | br s | 1H | Hydroxyl proton (OH) |
| Solvent: CDCl₃. Data sourced from PubChem and may be an aggregation of multiple sources.[4] |
Table 5: Experimental ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 143.8 | Aromatic C (quaternary) |
| 141.5 | Aromatic C (quaternary) |
| 136.2 | Aromatic C (quaternary) |
| 130.5 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.3 | Aromatic CH |
| 126.9 | Aromatic CH |
| 126.2 | Aromatic CH |
| 73.5 | Methine C (CH-OH) |
| 19.1 | Methyl C (CH₃) |
| Solvent: Not specified. Data sourced from PubChem and may be an aggregation of multiple sources.[4] |
Table 6: Experimental IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Description of Absorption |
| ~3350 | O-H stretch (broad) |
| ~3060, 3025 | C-H stretch (aromatic) |
| ~2920, 2860 | C-H stretch (aliphatic) |
| ~1600, 1490, 1450 | C=C stretch (aromatic) |
| ~1030 | C-O stretch (alcohol) |
| ~750, 700 | C-H bend (out-of-plane, aromatic) |
| Data sourced from PubChem.[4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from o-tolylmagnesium bromide and benzaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Bromotoluene (o-bromotoluene)
-
Iodine crystal (optional, for initiation)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine if the reaction is slow to start. Slowly add a solution of 2-bromotoluene in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of benzaldehyde in anhydrous diethyl ether from the dropping funnel. A vigorous reaction will occur. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Prepare a solution of this compound in deuterated chloroform (CDCl₃). Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of a solid sample of this compound using an ATR-FTIR spectrometer.
Signaling Pathways and Biological Relevance
As a metabolite of Orphenadrine, this compound may interact with the same biological targets as its parent compound. Orphenadrine is known to be an antagonist at muscarinic acetylcholine receptors, histamine H1 receptors, and NMDA receptors.[3] The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway Antagonism.
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Caption: NMDA Receptor Signaling Pathway Antagonism.
Conclusion
This technical guide provides a foundational understanding of this compound through a combination of theoretical predictions and experimental data. The presented computational data offers insights into the molecule's structural and vibrational properties, while the experimental data serves as a valuable reference for its characterization. The detailed protocols for synthesis and analysis are intended to facilitate further experimental investigations. The elucidation of the signaling pathways associated with the parent compound, Orphenadrine, opens avenues for future research into the pharmacological activity of this compound. This comprehensive guide aims to be a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. google.com [google.com]
- 2. 4-Methylbenzhydrol(1517-63-1) 1H NMR spectrum [chemicalbook.com]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound = 98 5472-13-9 [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis of 2-Methylbenzhydrol via Sodium Borohydride Reduction of 2-Methylbenzophenone
Introduction
2-Methylbenzhydrol is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine and anticholinergic agent Orphenadrine.[] Its synthesis is a fundamental transformation in organic chemistry, typically achieved through the reduction of the corresponding ketone, 2-methylbenzophenone. This application note provides a detailed protocol for the efficient synthesis of this compound from 2-methylbenzophenone using sodium borohydride, a mild and selective reducing agent. The described methodology is suitable for laboratory-scale synthesis and is relevant to researchers in medicinal chemistry, drug development, and organic synthesis.
Experimental Protocol
This protocol details the reduction of 2-methylbenzophenone to this compound using sodium borohydride in a methanol solvent system.
Materials and Reagents:
-
2-Methylbenzophenone (C₁₄H₁₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylbenzophenone in 100 mL of anhydrous methanol.
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
-
Reduction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours at room temperature.[2]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the 2-methylbenzophenone spot and the appearance of the this compound spot indicate reaction completion.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of deionized water to decompose any excess sodium borohydride.
-
Reduce the volume of the methanol by approximately half using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of deionized water.[3]
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of ethanol and water) to afford a white to off-white solid.[][2]
-
-
Characterization:
-
The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Methylbenzophenone | C₁₄H₁₂O | 196.25 | 59-61 | 315 | White to off-white crystalline solid |
| This compound | C₁₄H₁₄O | 198.26 | 93-95 | 323 | White to off-white solid[] |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
References
Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Methylbenzhydrol, also known as (2-methylphenyl)phenylmethanol, via the Grignard reaction. This protocol is designed to be a robust and reproducible method for obtaining the target secondary alcohol, a valuable intermediate in various synthetic applications, including as a metabolite of the antihistamine Orphenadrine.
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This process involves the reaction of an organomagnesium halide (a Grignard reagent) with an electrophile, in this case, the carbonyl carbon of an aldehyde. The synthesis of this compound is achieved through the nucleophilic addition of o-tolylmagnesium bromide to benzaldehyde. The success of this synthesis is highly dependent on anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.
Reaction Scheme
The synthesis of this compound proceeds in two main stages:
-
Formation of the Grignard Reagent: 2-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent to form o-tolylmagnesium bromide.
-
Reaction with Benzaldehyde and Work-up: The o-tolylmagnesium bromide then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent acidic work-up yields this compound.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratios | ||
| Magnesium : 2-Bromotoluene | 1.1 : 1.0 | A slight excess of magnesium ensures complete conversion of the aryl halide. |
| o-Tolylmagnesium Bromide : Benzaldehyde | 1.1 : 1.0 | A slight excess of the Grignard reagent is used to drive the reaction to completion. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Refluxing diethyl ether (~35 °C) | The reaction is exothermic and may require initial heating to start. |
| Reaction with Benzaldehyde Temperature | 0 °C to Room Temperature | The initial addition is carried out at a lower temperature to control the exothermic reaction. |
| Reaction Time | 2-4 hours | This includes both the Grignard reagent formation and the subsequent reaction with the aldehyde. |
| Yield and Purification | ||
| Theoretical Yield | Based on Benzaldehyde | Benzaldehyde is the limiting reagent in this protocol. |
| Expected Yield | 80-95% | Yields can vary based on the purity of reagents and adherence to anhydrous conditions. |
| Purification Method | Recrystallization | Petroleum ether is a suitable solvent for recrystallization.[1] |
Experimental Protocol
Materials:
| Reagent/Material | Grade | Supplier |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| 2-Bromotoluene | 99% | Alfa Aesar |
| Benzaldehyde | ≥99% | TCI |
| Anhydrous Diethyl Ether | ≥99.7% | Fisher Scientific |
| Iodine | ACS reagent | J.T. Baker |
| Hydrochloric Acid (HCl) | Concentrated | VWR |
| Saturated aq. NaCl (Brine) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ||
| Petroleum Ether | ACS Grade |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
Part 1: Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be equipped with a drying tube containing calcium chloride.[1][2]
-
Initiation: Place magnesium turnings (1.1 eq) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a single crystal of iodine. The iodine acts as an indicator and helps to activate the magnesium surface.[2][3]
-
Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, sufficient to cover the magnesium turnings.
-
Addition of Aryl Halide: Dissolve 2-bromotoluene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Reaction Initiation: Add a small amount of the 2-bromotoluene solution to the magnesium. The reaction should start spontaneously, which is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and gentle boiling of the ether.[2] If the reaction does not initiate, gentle warming with a heat gun may be necessary. Be prepared to cool the flask in an ice bath once the reaction begins, as it is exothermic.[1]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and homogeneous.
Part 2: Synthesis of this compound
-
Addition of Benzaldehyde: Cool the freshly prepared o-tolylmagnesium bromide solution to 0 °C using an ice bath. Dissolve benzaldehyde (0.9 eq) in anhydrous diethyl ether in the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution or dilute hydrochloric acid dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt.[1] This step is exothermic and may produce fumes.
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all the organic layers and wash sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a yellowish oil or solid.[1]
-
Purify the crude this compound by recrystallization from petroleum ether to obtain a white solid.[1]
-
Visualizations
Experimental Workflow
References
Application Notes: Reduction of 2-Methylbenzophenone to 2-Methylbenzhydrol
Introduction
The reduction of 2-methylbenzophenone to 2-methylbenzhydrol is a fundamental organic transformation that converts a ketone to a secondary alcohol. This reaction is of significant interest to researchers and professionals in drug development and organic synthesis, as benzhydrol derivatives are important structural motifs in various biologically active molecules. This compound itself is a metabolite of the antihistamine Orphenadrine.[] The selection of an appropriate reduction method is crucial and depends on factors such as scale, desired purity, cost, and sensitivity of other functional groups in the molecule. This document provides detailed protocols for common reduction methods and presents comparative data to aid in methodology selection.
Overview of Reduction Methods
Several methods are effective for the reduction of 2-methylbenzophenone. The most common and practical approaches include:
-
Sodium Borohydride (NaBH₄) Reduction: This method utilizes a mild and selective reducing agent, making it suitable for laboratory-scale synthesis.[2][3] It is known for its high yields and operational simplicity. The reaction is typically carried out in a protic solvent like methanol or ethanol.[4][5]
-
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, with a hydrogen source. It is a clean and efficient method, often preferred for larger-scale industrial applications. Transfer hydrogenation, using a hydrogen donor like isopropanol, is a safer alternative to using hydrogen gas.[6][7]
-
Metal-Mediated Reduction: Active metals like magnesium can be used for the reduction of ketones. A well-documented procedure exists for the reductive deuteration of 2-methylbenzophenone using magnesium and heavy water (D₂O), which can be adapted for the synthesis of this compound by using regular water.[8][9]
Each method offers distinct advantages and is suited for different experimental constraints. The choice of method will influence reaction conditions, work-up procedures, and overall efficiency.
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol is adapted from established procedures for the reduction of benzophenone and its derivatives.[2][4][10]
Materials:
-
2-Methylbenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-methylbenzophenone in 100 mL of methanol. Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the 2-methylbenzophenone spot.
-
Quenching the Reaction: After the reaction is complete, carefully add 50 mL of deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude this compound.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a white to off-white solid.[]
Protocol 2: Catalytic Transfer Hydrogenation
This protocol outlines a general procedure for catalytic transfer hydrogenation using palladium on carbon as the catalyst and isopropanol as the hydrogen donor.
Materials:
-
2-Methylbenzophenone
-
10% Palladium on carbon (Pd/C)
-
Isopropanol
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Celite or a similar filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g of 2-methylbenzophenone, 100 mL of isopropanol, and 0.25 g of 10% Pd/C.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary depending on the activity of the catalyst but is generally complete within 4-8 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of isopropanol.
-
Isolation of Product: Combine the filtrate and washings, and remove the isopropanol using a rotary evaporator. The resulting residue is the crude this compound.
-
Purification (Optional): Further purification can be achieved by recrystallization.
Protocol 3: Reduction using Magnesium
This protocol is adapted from a procedure for the reductive deuteration of 2-methylbenzophenone.[8][9]
Materials:
-
2-Methylbenzophenone
-
Magnesium turnings
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In an oven-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add 2.9 g of magnesium turnings. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Activation of Magnesium: Add 100 mL of anhydrous THF to the flask. Via syringe, add 2.1 mL of 1,2-dibromoethane. Stir the mixture for 1 minute.
-
Addition of Substrate: In a separate flask, prepare a mixture of 5.0 g of 2-methylbenzophenone, 25 mL of anhydrous THF, and 1.4 mL of deionized water. Add this mixture to the reaction flask via an addition funnel over approximately 1 minute. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 2 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by the sequential addition of 100 mL of dichloromethane and 60 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the quantitative data for the different reduction methods. The data for 2-methylbenzophenone reduction is supplemented with data from analogous reductions of benzophenone where direct data is not available.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Borohydride Reduction | Sodium Borohydride | Methanol | 0 °C to RT | 1-2 h | ~95% | Adapted from benzophenone reduction[4] and a similar derivative[10] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Isopropanol | Isopropanol | Reflux | 4-8 h | High | General method, yield is typically high for this type of reaction. |
| Magnesium-Mediated Reduction | Magnesium, Water | THF | 70 °C | 2 h | ~72% | Based on the deuteration protocol for 2-methylbenzophenone[8] |
Mandatory Visualization
References
- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 3. zenodo.org [zenodo.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. sciencing.com [sciencing.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]
Application Note and Protocol for the Purification of 2-Methylbenzhydrol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Methylbenzhydrol via recrystallization. The methods described herein are designed to enhance the purity of the compound, a critical step for its application in research and pharmaceutical development.
Introduction
This compound, a derivative of benzhydrol, is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents. As with any synthetic compound destined for biological application, achieving high purity is paramount. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the impurities dissolved in the surrounding solution (mother liquor). This application note details two common recrystallization methods: single-solvent and two-solvent recrystallization, adapted for the purification of this compound.
Compound Data
A summary of the key physical and chemical properties of this compound is presented in the table below.[1][2][3][4]
| Property | Value |
| CAS Number | 5472-13-9[1][2] |
| Molecular Formula | C₁₄H₁₄O[1][2] |
| Molecular Weight | 198.26 g/mol [1][2] |
| Appearance | Off-white to white solid/powder[5] |
| Melting Point | 93-95 °C[3][4] |
| Boiling Point | 323 °C[3][4] |
| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Ethanol.[][7] |
Experimental Protocols
The following protocols outline the single-solvent and two-solvent recrystallization procedures for this compound. The choice of method will depend on the specific impurity profile and the solubility characteristics of the crude material.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass funnel
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvents (e.g., ethanol, water, hexane, ethyl acetate)
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is identified that dissolves this compound well at elevated temperatures but poorly at lower temperatures. Based on its properties, ethanol is a suitable candidate to try for single-solvent recrystallization.
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring. Continue to add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. A common combination for moderately polar compounds is a mixture of a polar and a non-polar solvent, such as ethanol and water or ethyl acetate and hexane.[8][9][10][11]
Procedure:
-
Dissolution in "Good" Solvent: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.
-
Redissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents in the same ratio used for the recrystallization.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table presents hypothetical data to illustrate the expected outcome of the purification process.
| Parameter | Before Recrystallization | After Single-Solvent Recrystallization (Ethanol) | After Two-Solvent Recrystallization (Ethanol/Water) |
| Initial Mass (g) | 5.00 | 5.00 | 5.00 |
| Final Mass (g) | - | 4.25 | 4.40 |
| Yield (%) | - | 85 | 88 |
| Purity (%) | 95.0 | 99.5 | 99.7 |
| Appearance | Off-white powder | White crystalline solid | White crystalline solid |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: A flowchart illustrating the key stages of the recrystallization process.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Perform all operations in a well-ventilated fume hood.
-
Avoid inhaling dust from the solid compound.
-
When heating flammable organic solvents, use a heating mantle or a steam bath. Avoid open flames.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound ≥98% | 5472-13-9 [sigmaaldrich.com]
- 4. This compound | 5472-13-9 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 7. This compound | 5472-13-9 [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Analytical Methods for the Identification of 2-Methylbenzhydrol
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical identification and characterization of 2-Methylbenzhydrol (CAS: 5472-13-9), a metabolite of the antihistamine Orphenadrine.[1][2] The methods outlined below utilize common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to ensure accurate identification and purity assessment.
Overview of Analytical Techniques
The structural features of this compound—a secondary aromatic alcohol—make it well-suited for analysis by several instrumental methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound can be readily analyzed by GC-MS, which provides a characteristic retention time and a fragmentation pattern that serves as a molecular fingerprint.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for the purity determination of non-volatile or thermally sensitive compounds. Coupled with a UV detector, HPLC can separate this compound from related impurities and quantify its concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information by probing the chemical environment of each hydrogen and carbon atom in the molecule. This technique is invaluable for unambiguous structure confirmation.
The following diagram illustrates a general workflow for the analytical identification of this compound.
Quantitative and Spectroscopic Data Summary
The following table summarizes key analytical data for the identification of this compound. This data should be used as a reference for comparison with experimentally obtained results.
| Analytical Technique | Parameter | Value / Observation | Reference |
| GC-MS (EI) | Molecular Formula | C₁₄H₁₄O | [3] |
| Molecular Weight | 198.26 g/mol | [3] | |
| Key Mass Fragments (m/z) | 198 (M+), 183, 165, 119, 105, 91 | [3] | |
| ¹H NMR | Solvent | CDCl₃ (typical) | [3] |
| Chemical Shifts (δ) | Signals corresponding to aromatic, benzylic, methyl, and hydroxyl protons are expected. | [3] | |
| ¹³C NMR | Solvent | CDCl₃ (typical) | [3] |
| Chemical Shifts (δ) | Signals corresponding to aromatic, benzylic, and methyl carbons are expected. | [3] | |
| Physical Properties | Appearance | White to Off-white Solid | [1] |
| Melting Point | 93-95 °C | [4] | |
| Boiling Point | 323 °C | [4] |
Detailed Experimental Protocols
Protocol for GC-MS Analysis
This protocol is adapted from established methods for related compounds, such as Orphenadrine, and is suitable for the identification of this compound.[5]
Objective: To obtain the retention time and mass spectrum of this compound for identification.
Materials:
-
This compound sample
-
Methanol or Acetonitrile (HPLC grade)
-
GC vial with insert
-
Micropipette
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
GC Column: ZB-Drug-1 (30.0 m x 0.25 mm) or equivalent non-polar column[5]
-
Carrier Gas: Helium or Nitrogen[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol in a clean vial to create a 1 mg/mL stock solution.
-
Transfer the solution to a GC vial for analysis.
-
-
Instrumental Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sensitivity)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 10 minutes[5]
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
MS Detector (if used):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 50-300 amu
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with the reference data (m/z 198, 183, 165, 119, 105, 91).[3]
-
Protocol for HPLC-UV Analysis
This protocol provides a general reversed-phase HPLC method for the purity assessment of this compound, based on methods for structurally similar aromatic compounds.[6][7][8]
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with UV-Vis Detector
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)[6]
-
Autosampler
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Conditions (Example):
-
Data Analysis:
-
Run the analysis and record the chromatogram.
-
The purity of the sample can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.
-
The logical relationship for method selection is outlined in the following diagram.
Protocol for NMR Spectroscopic Analysis
This protocol describes the standard procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter) and cap
-
Pasteur pipette
-
Small vial
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
For a ¹H NMR spectrum, weigh 5-25 mg of the this compound sample into a small, clean vial.[2][3]
-
For a ¹³C NMR spectrum, a higher concentration is recommended; weigh 50-100 mg of the sample.[3]
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[3]
-
Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[4]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
-
-
Instrumental Acquisition:
-
Acquire the spectra according to the standard operating procedures of the specific NMR instrument.
-
Typical experiments include a ¹H spectrum, a ¹³C spectrum, and potentially 2D experiments like COSY or HSQC if further structural confirmation is needed.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the this compound structure.
-
Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms.
-
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. ViewArticleDetail [ijpronline.com]
- 6. ijpbs.com [ijpbs.com]
- 7. akjournals.com [akjournals.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Methylbenzhydrol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzhydrol, also known as (2-methylphenyl)phenylmethanol, is a versatile secondary alcohol that serves as a valuable starting material and intermediate in organic synthesis. Its structure, featuring a chiral center and two aromatic rings with varied steric and electronic properties, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key synthetic reactions, including oxidation, reduction, and azidation. This compound is also known as a metabolite of the antihistamine Orphenadrine.[1]
Synthesis of this compound
Two common and effective methods for the preparation of this compound are the Grignard reaction between benzaldehyde and an o-tolyl Grignard reagent, and the reduction of 2-methylbenzophenone.
Method 1: Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved by the nucleophilic addition of o-tolylmagnesium bromide to benzaldehyde.
Reaction Scheme:
References
Application Notes and Protocols: 2-Methylbenzhydrol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Methylbenzhydrol as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus of this document is its application in the synthesis of Orphenadrine, an anticholinergic drug used to treat muscle spasms and relieve pain.
Introduction
This compound, also known as (2-methylphenyl)phenylmethanol, is a versatile chemical intermediate. Its benzhydryl ether derivatives are of significant interest in the pharmaceutical industry due to their biological activities. Notably, this compound serves as a crucial precursor for the synthesis of Orphenadrine[1]. The synthetic pathway generally involves the conversion of the hydroxyl group to a better leaving group, typically a halide, followed by a Williamson ether synthesis with an appropriate amino alcohol.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 5472-13-9 | [1] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 93-95 °C | |
| Boiling Point | 323 °C | |
| Solubility | Soluble in acetone, chloroform, DMSO, and ethanol (slightly) |
Application in Orphenadrine Synthesis
Orphenadrine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is a skeletal muscle relaxant and antihistamine[2]. The synthesis of Orphenadrine from this compound is a two-step process. The first step is the conversion of this compound to 2-methylbenzhydryl chloride. The second step is the etherification of the chloride with N,N-dimethylethanolamine.
Synthetic Pathway
The overall synthetic pathway for Orphenadrine and its citrate salt from this compound is illustrated below.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of Orphenadrine and its citrate salt.
| Step | Product | Starting Materials | Reported Yield | Reference |
| 2 | Orphenadrine (Intermediate) | 2-Methylbenzhydryl chloride, N,N-Dimethylethanolamine | 75.5% | [3] |
| 3 | Orphenadrine Citrate | Orphenadrine (Intermediate), Citric Acid | 76.0% | [3] |
| Alternative Step 2 | Orphenadrine (Intermediate) | ortho-dimethylaminochloromethane, N,N-dimethylethanolamine | 56.0% | [4] |
| Alternative Step 3 | Orphenadrine Citrate | Orphenadrine (Intermediate), Citric Acid | 70.0% | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Orphenadrine Citrate from this compound.
Step 1: Synthesis of 2-Methylbenzhydryl Chloride
This protocol is based on the general method of converting a secondary alcohol to a chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) or other suitable inert solvent
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in dry dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equiv) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with an inert solvent like toluene can be performed.
-
The resulting crude 2-methylbenzhydryl chloride can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization if necessary.
Step 2: Synthesis of Orphenadrine (Base)
This protocol is adapted from a patented procedure for the synthesis of a salt of Orphenadrine[3].
Materials:
-
2-Methylbenzhydryl chloride (from Step 1)
-
N,N-Dimethylethanolamine
-
Ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL reaction flask, combine 17.5 g of N,N-dimethylethanolamine and 20 g of 2-methylbenzhydryl chloride.
-
Stir the mixture and heat to 130 °C for 2 hours.
-
After the reaction, cool the mixture.
-
Dissolve the upper layer of the cooled reaction mixture in 140 mL of ether.
-
Wash the ether solution three times with 40 mL of water.
-
Dry the ether layer with anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the Orphenadrine base as an oil. The reported yield for the intermediate is 18.8 g (75.5%)[3].
Step 3: Synthesis of Orphenadrine Citrate
This protocol is for the conversion of the Orphenadrine base to its citrate salt, a stable and commonly used pharmaceutical form[3].
Materials:
-
Orphenadrine base (from Step 2)
-
Citric acid
-
Propyl alcohol or isopropanol
-
Beaker or flask
-
Magnetic stirrer
Procedure:
-
Dissolve 14.6 g of citric acid in 250 mL of propyl alcohol.
-
Slowly add the 18.8 g of Orphenadrine base obtained in the previous step to the citric acid solution with stirring.
-
Continue stirring for 1 hour. A white crystalline solid of Orphenadrine Citrate will precipitate.
-
Collect the crystals by filtration.
-
Wash the crystals three times with propyl alcohol.
-
Dry the crystals in an oven to obtain the final product. The reported yield is 24.4 g (76.0%)[3].
Logical Workflow for Orphenadrine Synthesis
The following diagram illustrates the logical workflow from starting material to the final active pharmaceutical ingredient (API).
Other Potential Applications
While the synthesis of Orphenadrine is the most prominent application, this compound can also serve as a starting material for other benzhydryl ether derivatives. For instance, its etherification with tropine can yield tropinyl 2-methyl-benzhydryl ether hydrobromide, another compound with potential pharmacological activity. The general synthetic strategy would be similar to the Williamson ether synthesis described for Orphenadrine.
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of pharmaceutical intermediates, most notably Orphenadrine. The synthetic route is straightforward, involving a two-step process of chlorination followed by etherification, and culminating in the formation of a stable salt. The provided protocols offer a detailed guide for researchers and professionals in the field of drug development and synthesis.
References
Application Notes and Protocols: Synthesis of Orphenadrine from 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Orphenadrine, a muscarinic antagonist with muscle relaxant properties, using 2-Methylbenzhydrol as a key precursor.[1][2][3] The synthesis involves a two-step process: the conversion of this compound to 2-methylbenzhydryl chloride, followed by a Williamson ether synthesis with N,N-dimethylethanolamine.
Chemical Properties and Data
A summary of the key chemical properties for the precursor, intermediate, and final product is provided below for easy reference.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | (2-methylphenyl)phenylmethanol | 5472-13-9 | C₁₄H₁₄O | 198.26 | White to Off-white Solid |
| 2-Methylbenzhydryl Chloride | 1-chloro-1-(2-methylphenyl)methane | 41870-52-4 | C₁₄H₁₃Cl | 216.71 | White crystalline solid |
| Orphenadrine | N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine | 83-98-7 | C₁₈H₂₃NO | 269.38 | Liquid |
Synthesis Pathway
The overall synthetic route from this compound to Orphenadrine is depicted below. This pathway involves the initial chlorination of the precursor followed by an etherification reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. jopcr.com [jopcr.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Orphenadrine [webbook.nist.gov]
- 6. 2-Methyl benzhydryl chloride | CAS:41870-52-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
Application Notes and Protocols for the Etherification of 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the etherification of 2-Methylbenzhydrol, a key chemical transformation in the synthesis of various organic molecules, including the active pharmaceutical ingredient (API) Orphenadrine.[1] The protocols outlined below are based on established synthetic methods and provide a framework for laboratory-scale preparation.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of a range of compounds.[1] Its hydroxyl group can be readily converted to an ether linkage, a common functional group in many pharmaceuticals and fine chemicals. The etherification of this compound is a fundamental reaction in organic synthesis, and various protocols can be employed to achieve this transformation. This document focuses on the widely used Williamson ether synthesis, a reliable method for forming ether bonds.
Core Concepts: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group.[2][3] In the context of this compound, the alcohol is first deprotonated by a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks an alkyl halide, displacing the halide and forming the desired ether.
A general schematic for the Williamson ether synthesis is presented below:
Caption: General mechanism of the Williamson ether synthesis.
Application Protocol: Synthesis of Orphenadrine from this compound
A prominent application of the etherification of this compound is in the synthesis of Orphenadrine, a muscarinic antagonist used as a muscle relaxant.[4] The following protocol details the synthesis of Orphenadrine via a Williamson ether synthesis reaction.
Reaction Principle:
This compound is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base to form N,N-dimethyl-2-((2-methylphenyl)(phenyl)methoxy)ethanamine (Orphenadrine).
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | 2-(Dimethylamino)ethyl chloride hydrochloride | [5][6][7] |
| Alternative Reagent Combination | N,N-Dimethylethanolamine and ortho-dimethylaminochloromethane | [2] |
| Solvent | Xylene or Ether | [2] |
| Reaction Temperature | 100 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Intermediate Yield | 56.0% | [2] |
| Final Product Yield (as citrate salt) | 70.0% | [2] |
Experimental Protocol
Materials:
-
This compound
-
Sodium amide (or other suitable strong base)
-
Toluene (anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous potassium carbonate
-
Citric acid
-
Isopropanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add this compound and anhydrous toluene.
-
Alkoxide Formation: While stirring, slowly add a strong base such as sodium amide to the flask at room temperature. The mixture is then heated to reflux to ensure complete formation of the sodium 2-methylbenzhydryloxide.
-
Addition of Alkyl Halide: A solution of 2-(dimethylamino)ethyl chloride in anhydrous toluene is added dropwise to the refluxing mixture.
-
Reaction: The reaction mixture is maintained at reflux for approximately 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then carefully quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water three times.[2]
-
The organic layer is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Orphenadrine base.[2]
-
-
Purification (as Citrate Salt):
Experimental Workflow
Caption: Workflow for the synthesis of Orphenadrine.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Strong bases like sodium amide are highly reactive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The etherification of this compound is a critical step in the synthesis of valuable compounds like Orphenadrine. The Williamson ether synthesis provides a robust and well-established method for achieving this transformation. The protocol detailed above offers a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps, with appropriate safety measures, should lead to the successful synthesis of the desired ether product.
References
- 1. apicule.com [apicule.com]
- 2. Page loading... [guidechem.com]
- 3. ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Orphenadrine hydrochloride - β-Dimethylaminoethyl 2-methylbenzhydryl ether hydrochloride, N [sigmaaldrich.com]
- 7. INVESTIGATION OF ORPHENADRINE HYDROCHLORIDE AND ORPHENADRINE CITRATE (BETA-DIMETHYLAMINOETHYL-2-METHYL-BENZHYDRYL ETHER HYDROCHLORIDE AND DIHYDROGEN CITRATE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methylbenzhydrol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methylbenzhydrol, also known as (2-methylphenyl)phenylmethanol, is a key chemical intermediate in the pharmaceutical industry.[1][2] It is notably used in the synthesis of the antihistaminic and anticholinergic agent Orphenadrine.[1][] The efficient and scalable synthesis of this compound is therefore of significant interest for drug development and manufacturing. This document outlines two primary, large-scale synthetic routes: the Grignard reaction involving 2-methylbenzaldehyde and the reduction of 2-methylbenzophenone. Detailed protocols, comparative data, and process workflows are provided to guide researchers in the selection and implementation of the most suitable method for their needs.
Overview of Synthetic Routes
Two principal strategies dominate the synthesis of this compound on a laboratory and industrial scale:
-
Route A: Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 2-methylbenzaldehyde.[4][5] It is a versatile method for creating the benzhydrol scaffold.
-
Route B: Ketone Reduction: This approach involves the reduction of the corresponding ketone, 2-methylbenzophenone, to the secondary alcohol.[6] This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice for its operational simplicity and safety on a large scale. Catalytic hydrogenation is another viable industrial method.[7]
The choice between these routes often depends on the availability and cost of starting materials, desired purity, and the technical capabilities for handling specific reaction types, such as moisture-sensitive Grignard reagents.[4][6]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative and qualitative data for the two primary synthetic routes to this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Route A: Grignard Reaction | Route B: Reduction of Ketone |
| Starting Materials | 2-Methylbenzaldehyde, Bromobenzene, Magnesium turnings | 2-Methylbenzophenone |
| Key Reagent | Phenylmagnesium bromide (formed in situ) | Sodium Borohydride (NaBH₄) |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF)[4] | Methanol, Ethanol, or 2-Propanol[6][8] |
| Reaction Temperature | 0 °C to reflux (typically 35-65 °C) | 0 °C to reflux (typically 25-65 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Work-up | Acidic quench (e.g., aq. NH₄Cl or dilute HCl)[9] | Acidic or aqueous quench |
Table 2: Performance and Scalability
| Parameter | Route A: Grignard Reaction | Route B: Reduction of Ketone |
| Typical Yield | 65-85% | 90-98%[6] |
| Key Impurity | Biphenyl (from Grignard self-coupling)[4] | Unreacted 2-methylbenzophenone |
| Scalability Advantages | Direct construction of C-C bond | High yield, milder conditions, operational simplicity |
| Scalability Challenges | Strict anhydrous conditions required, exothermic reaction, technically difficult to perform on a large scale.[4][6] | Cost of NaBH₄, hydrogen gas evolution |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol details the preparation of this compound from 2-methylbenzaldehyde and bromobenzene.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether
-
Bromobenzene
-
2-Methylbenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the flask. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gently warm the flask.
-
Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: Synthesis via Reduction of 2-Methylbenzophenone
This protocol describes the reduction of 2-methylbenzophenone using sodium borohydride.
Materials:
-
2-Methylbenzophenone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dilute hydrochloric acid (1 M)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-methylbenzophenone (1.0 eq) in methanol or ethanol.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
-
Reduction:
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Add 1 M HCl dropwise to neutralize the mixture to pH ~7.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add water and extract the product with ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
-
Purification:
-
The crude product is typically a solid and can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield pure this compound.[6]
-
Visualizations
Overall Synthetic Workflow
Caption: Comparative workflow of the two main synthetic routes to this compound.
Experimental Workflow for Ketone Reduction
References
- 1. apicule.com [apicule.com]
- 2. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Reduction of Benzophenone to Produce Benzhydrol and Study It’s Properties - Essays [en.essays.club]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 2-Methylbenzhydrol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylbenzhydrol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-methylbenzaldehyde.
-
Reduction of 2-Methylbenzophenone: This method uses a reducing agent to convert the ketone group of 2-methylbenzophenone into a hydroxyl group.[1][2][3]
Q2: What is the molecular weight and other key properties of this compound?
A2: Key properties of this compound are summarized in the table below.[][5][6]
| Property | Value |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol [][6] |
| CAS Number | 5472-13-9[] |
| Melting Point | 93-95 °C[5][7] |
| Boiling Point | 323 °C[5] |
| Appearance | White to off-white solid[] |
Q3: Where can I find safety information for this compound and its reagents?
A3: Safety Data Sheets (SDS) should be consulted for all chemicals used. For this compound, handling in a well-ventilated area and using personal protective equipment such as safety goggles and gloves is recommended.[8][9] Avoid breathing dust and contact with skin and eyes.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Grignard Reaction Troubleshooting
The Grignard reaction is a powerful method for C-C bond formation, but it is notoriously sensitive to reaction conditions.[10][11]
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Wet Glassware or Solvents | Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, preferably by flame-drying under vacuum.[12][13] Solvents must be anhydrous.[10][12] |
| Inactive Magnesium | The surface of magnesium turnings can have an oxide layer that prevents the reaction.[12][13] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12][13][14] Grinding the magnesium turnings can also expose a fresh surface.[13] |
| Difficulty Initiating the Reaction | Gentle heating with a heat gun can help initiate the reaction.[13][14] Once initiated, maintain the appropriate reaction temperature. |
| Side Reactions | The major side reaction is often Wurtz-type homocoupling of the Grignard reagent with the starting halide.[15] This can be minimized by the slow addition of the alkyl halide to the magnesium suspension.[12] |
Problem 2: Formation of significant byproducts.
| Byproduct | Cause | Prevention |
| Biphenyl | Wurtz coupling of unreacted phenyl halide with the Grignard reagent. | Add the phenyl halide slowly to the magnesium turnings to maintain a low concentration.[12] |
| Unreacted Starting Material | Incomplete reaction due to poor Grignard formation or insufficient reaction time. | Ensure proper activation of magnesium and allow for adequate reaction time.[12][15] |
Reduction of 2-Methylbenzophenone Troubleshooting
The reduction of 2-methylbenzophenone is often a more robust method but can still present challenges.
Problem 1: Incomplete reduction to this compound.
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. For sodium borohydride, using a slight excess is common.[16] |
| Low Reaction Temperature | While some reductions proceed at room temperature, others may require gentle heating to go to completion.[16] |
| Poor Quality Reducing Agent | Use a fresh, high-quality reducing agent. Sodium borohydride can degrade over time. |
Problem 2: Over-reduction to diphenylmethane.
| Possible Cause | Suggested Solution |
| Harsh Reducing Conditions | Strong reducing agents or highly acidic conditions can lead to over-reduction.[7][17][18] |
| Prolonged Reaction Time or High Temperature | Excessive reaction time or temperature can promote over-reduction. |
Experimental Protocols
Detailed Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
2-Methylbenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).[12][13]
-
Place magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[13][14]
-
Add a small portion of anhydrous diethyl ether.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle bubbling.[13] If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Methylbenzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-methylbenzaldehyde in anhydrous diethyl ether.
-
Add the 2-methylbenzaldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[13]
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[13]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Detailed Protocol 2: Synthesis of this compound via Reduction of 2-Methylbenzophenone
This protocol uses sodium borohydride, a common and relatively mild reducing agent.[16]
Materials:
-
2-Methylbenzophenone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
An organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Dilute acid (e.g., acetic acid or HCl) for pH adjustment
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
Dissolve 2-methylbenzophenone in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[16]
-
-
Workup and Purification:
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure.
-
Add water and an organic solvent (e.g., diethyl ether) to the residue.
-
Adjust the pH to be slightly acidic (pH 5-6) with dilute acid.[16]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Diaryl Carbinols
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction | Phenylmagnesium halide, o-tolyl aldehyde | 60-80% (variable) | Forms C-C bond, versatile.[10] | Sensitive to moisture and air, side reactions are common.[11][12] |
| Sodium Borohydride Reduction | 2-Methylbenzophenone, NaBH₄ | >90%[16] | High yield, mild conditions, robust. | Does not form a C-C bond. |
| Catalytic Hydrogenation | 2-Methylbenzophenone, H₂, Ru catalyst | >95%[17] | High yield, high enantioselectivity possible with chiral catalysts.[17] | Requires specialized equipment for hydrogenation. |
| Biocatalytic Reduction | 2-Methylbenzophenone, Whole cells/enzymes | 45% to >95% (variable) | High enantioselectivity.[1][2][19] | Can be substrate-specific, may require optimization of biological conditions. |
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Comparative workflow of the two main synthesis routes.
References
- 1. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. 2-甲基二苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5472-13-9 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. reddit.com [reddit.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound | 5472-13-9 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
common byproducts in 2-Methylbenzhydrol synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in the Grignard synthesis of this compound?
A1: The synthesis of this compound via a Grignard reaction typically involves the reaction of a phenylmagnesium halide with 2-methylbenzaldehyde (o-tolualdehyde) or an o-tolylmagnesium halide with benzaldehyde. The most common byproducts include:
-
Homocoupling products: Formation of biphenyl (if using a phenyl Grignard) or 2,2'-dimethylbiphenyl (if using an o-tolyl Grignard) can occur through the reaction of the Grignard reagent with the parent aryl halide. This is often favored by higher temperatures and concentrations of the aryl halide.[1]
-
Unreacted starting materials: Residual benzaldehyde, 2-methylbenzaldehyde, or the corresponding aryl halide may remain in the crude product if the reaction does not go to completion.
-
Benzene or Toluene: The Grignard reagent can be protonated by any trace amounts of water present in the reaction, leading to the formation of benzene or toluene.
Q2: My crude product is a yellow oil or solid. What is the likely cause of the color?
A2: A yellow coloration in the crude product is often indicative of the presence of biphenyl or its derivatives, which are common byproducts in Grignard reactions.[1]
Q3: How can I minimize the formation of the biphenyl byproduct?
A3: To reduce the formation of biphenyl or its derivatives, it is recommended to control the reaction temperature, avoiding excessive heat. Additionally, ensuring a slow, dropwise addition of the aryl halide to the magnesium turnings during the Grignard reagent formation can help minimize this side reaction by maintaining a low concentration of the aryl halide.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in reagents or glassware. 3. Incomplete reaction with the carbonyl compound. | 1. Ensure magnesium turnings are fresh and activated. Use of a crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. 2. Thoroughly dry all glassware in an oven prior to use and use anhydrous solvents. 3. Allow for sufficient reaction time and ensure proper stoichiometry of reactants. |
| Presence of a Biphenyl-type Impurity in the Final Product | Homocoupling of the Grignard reagent with the aryl halide starting material. | Employ purification methods such as trituration with a non-polar solvent like petroleum ether or recrystallization. Biphenyl and its less polar derivatives are often more soluble in such solvents than the desired alcohol product.[2] Column chromatography is also highly effective. |
| Presence of Unreacted Benzaldehyde or 2-Methylbenzaldehyde | Incomplete reaction of the Grignard reagent with the aldehyde. | Wash the ethereal solution of the crude product with a saturated sodium bisulfite solution. The aldehyde will form a water-soluble adduct that can be separated in the aqueous layer. |
| Product is an Oil and Does Not Solidify | Presence of impurities that are depressing the melting point. | Attempt to purify the oil using column chromatography. If the product is sufficiently pure, scratching the inside of the flask with a glass rod at the solvent-air interface or seeding with a small crystal of pure product can induce crystallization. |
Purification of this compound: A Comparative Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of common techniques with available quantitative data.
| Purification Method | Typical Purity Achieved | Reported Yield/Recovery | Key Advantages | Key Disadvantages |
| Column Chromatography | >99% | ~73% (for a deuterated analog)[3] | High resolution and purity, adaptable for various scales in a laboratory setting. | Can be time-consuming and requires significant volumes of solvent. |
| Recrystallization | High | Variable, dependent on solvent choice and initial purity. | Can be highly effective for removing small amounts of impurities, scalable. | Requires finding a suitable solvent system; can lead to significant product loss if solubility parameters are not optimal. |
| Trituration | Moderate to High | High | Quick and simple method for removing highly soluble impurities from a solid product. | Less effective for impurities with similar solubility to the product. |
| Acid-Base Extraction | Not directly applicable for removing common byproducts but useful for work-up. | N/A | Effective for removing acidic or basic impurities during the reaction work-up. | Does not remove neutral byproducts like biphenyl. |
Note: Quantitative data for this compound purification is limited. The data for column chromatography is based on the synthesis of α-Deutero-o-methyl-benzhydrol, which is expected to have very similar physical properties.
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is adapted from a verified procedure for a deuterated analog of this compound and is expected to be directly applicable.[3]
-
Preparation of the Column: A glass column (e.g., 6 cm diameter x 30 cm height) is packed with silica gel as the stationary phase. The column is wet-packed using petroleum ether.[3]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of petroleum ether and dichloromethane. The polarity of the eluent is gradually increased to facilitate the separation of the product from less polar byproducts. A suggested gradient is as follows:
-
Petroleum ether/dichloromethane (1:1, v/v)
-
Petroleum ether/dichloromethane (1:1.2, v/v)
-
Petroleum ether/dichloromethane (1:3, v/v)
-
Petroleum ether/dichloromethane (1:4, v/v)[3]
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. The Rf value of 2-methylbenzophenone (a potential unreacted starting material) is approximately 0.45, while the product, this compound, has an Rf of about 0.15 in a petroleum ether/dichloromethane (3:5, v/v) system.[3]
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound as a white solid.[3]
Protocol 2: Removal of Unreacted Aldehyde by Bisulfite Wash
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.
-
Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the unreacted aldehyde, is drained off.
-
Further Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product, now free of the aldehyde impurity.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary reaction for the synthesis of this compound and the competing side reaction leading to the formation of a common biphenyl byproduct.
References
optimization of reaction conditions for 2-Methylbenzhydrol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzhydrol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with o-tolualdehyde, or o-tolylmagnesium bromide with benzaldehyde.
-
Reduction of 2-Methylbenzophenone: This method utilizes a reducing agent, most commonly sodium borohydride, to reduce the ketone functionality of 2-methylbenzophenone to the corresponding secondary alcohol.[1][2][3][4][5]
Q2: I am getting a low yield in my Grignard synthesis of this compound. What are the potential causes?
A2: Low yields in Grignard reactions are common and can be attributed to several factors:
-
Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Poor quality magnesium: The magnesium turnings used should be fresh and have a clean surface to ensure proper reaction initiation.
-
Side reactions: The most common side reaction is the formation of biphenyl through a Wurtz-type coupling, especially if the reaction is overheated.[6]
-
Steric hindrance: While less of an issue with these specific reagents, steric hindrance can sometimes slow down the reaction or favor side reactions.[7]
Q3: What are common side products observed in the reduction of 2-methylbenzophenone?
A3: The reduction of 2-methylbenzophenone with sodium borohydride is generally a clean reaction. However, incomplete reaction can leave unreacted starting material. Over-reduction is not possible under these conditions. Impurities usually arise from the starting material or during the work-up procedure.
Q4: How can I purify the crude this compound product?
A4: The most common method for purifying this compound is recrystallization.[5] Suitable solvents for recrystallization include hexanes or a mixture of ethyl acetate and hexanes. Column chromatography can also be employed for higher purity.
Troubleshooting Guides
Grignard Synthesis of this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (no bubbling or heat) | 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure reagents. | 1. Flame-dry all glassware immediately before use. Use freshly opened anhydrous ether or THF.2. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium.3. Ensure the purity of the alkyl/aryl halide and the aldehyde/ketone. |
| Low yield of this compound | 1. Incomplete reaction.2. Side reactions (e.g., Wurtz coupling).3. Loss of product during work-up. | 1. Allow the reaction to stir for a sufficient amount of time. Gentle heating may be required, but be cautious of side reactions.2. Add the halide to the magnesium suspension slowly to control the exothermic reaction and prevent local overheating.[6]3. Ensure proper pH adjustment during the aqueous work-up to prevent the formation of emulsions. Extract the aqueous layer multiple times with a suitable organic solvent. |
| Formation of a significant amount of biphenyl byproduct | Overheating of the reaction mixture, which promotes the coupling of the Grignard reagent. | Maintain a gentle reflux during the Grignard reagent formation and the subsequent reaction with the carbonyl compound. Use a water or oil bath for better temperature control. |
Reduction of 2-Methylbenzophenone with Sodium Borohydride
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction (starting material remains) | 1. Insufficient reducing agent.2. Short reaction time. | 1. Use a slight excess of sodium borohydride (typically 1.1-1.5 equivalents).2. Monitor the reaction progress by TLC. If the reaction stalls, allow it to stir for a longer period or gently warm the mixture. |
| Low yield after work-up | 1. Incomplete quenching of excess borohydride.2. Product loss during extraction. | 1. Carefully add a dilute acid (e.g., 1M HCl) to quench the reaction and neutralize the borate esters. Ensure the pH is acidic before extraction.2. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product. |
| Product is an oil and does not solidify | Presence of impurities. | Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Reduction of 2-Methylbenzophenone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH₄ | Methanol | 35 -> 55 -> Reflux | 1.5 | 95 | [1] |
| 2 | NaBH₄ | Methanol | Room Temp | ~0.25 | High (not quantified) | [2] |
| 3 | NaBH₄ | Methanol | Ice bath -> Reflux | 0.5 | Not specified | [5] |
| 4 | Light/Water | Acetonitrile/Water | Ambient | 48 | 72 | [8] |
Table 2: Comparison of Grignard Reaction Parameters for Analogous Syntheses
| Parameter | Condition 1 | Condition 2 | Notes |
| Grignard Reagent | Phenylmagnesium bromide | o-Tolylmagnesium bromide | Choice depends on the desired disconnection. |
| Carbonyl Compound | o-Tolualdehyde | Benzaldehyde | The other starting material for the desired product. |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF | THF is generally preferred for its higher boiling point and better solvating properties. |
| Reaction Temperature | 0 °C to Reflux | 0 °C to Reflux | Initial addition is often done at a lower temperature, followed by reflux to ensure completion. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | Saturated aq. NH₄Cl or dilute HCl | Acidic work-up is necessary to protonate the alkoxide intermediate. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene (or 2-bromotoluene)
-
o-Tolualdehyde (or benzaldehyde)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Add magnesium turnings (1.2 equivalents) to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve o-tolualdehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from hexanes.
Protocol 2: Reduction of 2-Methylbenzophenone with Sodium Borohydride[1]
Materials:
-
2-Methylbenzophenone
-
Sodium borohydride
-
Methanol
-
0.5 M Sodium hydroxide solution
-
Toluene
-
Dilute acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-methylbenzophenone (1.0 equivalent) in methanol.
-
Prepare a fresh solution of sodium borohydride (0.26 equivalents) in a 0.5 M sodium hydroxide solution.
-
Warm the methanolic solution of 2-methylbenzophenone to approximately 35 °C.
-
Slowly add the aqueous sodium borohydride solution over a period of 1 hour.
-
After the addition is complete, raise the temperature to 55 °C and maintain for 30 minutes, followed by reflux for 1 hour.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and toluene.
-
Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid.
-
Separate the organic layer and wash it with water twice.
-
Remove the toluene under reduced pressure to yield the this compound product.
Mandatory Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction of 2-methylbenzophenone.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. chegg.com [chegg.com]
- 3. zenodo.org [zenodo.org]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methylbenzhydrol
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound typically originate from its synthesis. These can include:
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Unreacted Starting Material: If synthesized by the reduction of 2-methylbenzophenone, this ketone is a common impurity.
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Over-reduction Products: Under certain conditions, this compound can be further reduced to (2-methylphenyl)phenylmethane.
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Oxidation Product: The product can be susceptible to oxidation, reverting to 2-methylbenzophenone, especially during workup or prolonged storage.
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Residual Solvents: Solvents used in the reaction and extraction steps (e.g., tetrahydrofuran, dichloromethane, hexanes) may be present.
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Inorganic Salts: Residual salts from the workup procedure (e.g., ammonium chloride, magnesium sulfate) can also be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is an off-white to white solid.[1] Its reported melting point is in the range of 93-95 °C. A lower or broader melting point range often indicates the presence of impurities.
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: Several analytical techniques can be used to assess the purity of this compound:
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Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in a sample and to determine an appropriate solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help in the identification of volatile impurities.
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High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals do not overlap significantly with the product's signals.
Q4: What are the general storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and air to prevent oxidation. It is stable under normal conditions but should be kept away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Crystallization Issues
Problem: My this compound is "oiling out" instead of crystallizing.
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Potential Cause: The solution is too supersaturated, or the cooling process is too rapid. The chosen solvent may also not be optimal.
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Suggested Solution:
-
Re-heat and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of the "good" solvent (the one in which the compound is more soluble) to reduce the supersaturation.
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Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
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Solvent system modification: Experiment with different solvent systems. A mixture of a solvent in which this compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane) often works well.
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
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Seeding: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
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Problem: No crystals are forming, even after cooling.
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Potential Cause: The solution is not sufficiently saturated.
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Suggested Solution:
-
Concentrate the solution: Remove some of the solvent using a rotary evaporator or by gently blowing a stream of inert gas over the surface of the solution, then attempt to cool again.
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Add an anti-solvent: If using a single solvent, slowly add a miscible solvent in which this compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid, then warm to clarify and cool slowly.
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Column Chromatography Issues
Problem: I have poor separation of this compound from an impurity on my silica gel column.
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Potential Cause: The eluent system is not optimized for the separation.
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Suggested Solution:
-
TLC Optimization: Use Thin Layer Chromatography (TLC) to find an optimal eluent system. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4 and maximize the separation from the impurity.
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar eluent and gradually increase the polarity during the chromatography.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Problem: My purified this compound contains 2-methylbenzophenone after chromatography.
-
Potential Cause: The product may have oxidized on the silica gel, which can be slightly acidic.
-
Suggested Solution:
-
Deactivate the silica gel: Treat the silica gel with a small amount of a neutral or basic agent, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent.
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Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Data Presentation
The following table provides representative data for the purification of this compound using different techniques. Note: These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Key Considerations |
| Recrystallization | 85% | 98% | 75% | Good for removing impurities with different solubility profiles. Multiple recrystallizations may be needed. |
| Column Chromatography | 85% | >99% | 80% | Effective for separating closely related impurities. Can be time-consuming and requires solvent disposal. |
| Vacuum Distillation | 80% | 97% | 70% | Suitable for removing non-volatile or very low-volatility impurities. Requires high temperatures, which can risk degradation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported method for a similar compound and is a good starting point for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a mixture of petroleum ether and dichloromethane (e.g., start with a 4:1 ratio).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of ~0.3 for the this compound spot.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the optimized eluent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the column.
-
Add another layer of sand on top.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent in which it is likely to be soluble (e.g., ethyl acetate, isopropanol, or acetone).
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
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If no crystals form, the compound may be too soluble. If it precipitates immediately, it may not be soluble enough.
-
A good two-solvent system can be developed using a soluble solvent and an anti-solvent (e.g., ethyl acetate/hexanes).
-
-
Recrystallization Procedure (Two-Solvent System):
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations
References
preventing side reactions in the synthesis of 2-Methylbenzhydrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Methylbenzhydrol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. The two main variations are:
-
The reaction of phenylmagnesium bromide with 2-methylbenzaldehyde.
-
The reaction of o-tolylmagnesium bromide with benzaldehyde.
-
-
Reduction of 2-Methylbenzophenone: This method involves the reduction of the corresponding ketone, 2-methylbenzophenone, using a reducing agent such as sodium borohydride.
Q2: My Grignard reaction to synthesize this compound has a very low yield. What are the likely causes?
A2: Low yields in Grignard reactions are common and can often be attributed to several factors:
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Presence of moisture: Grignard reagents are highly reactive towards protic solvents, including water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.
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Impure magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl/aryl halide.
-
Side reactions: Several side reactions can compete with the desired Grignard addition, lowering the yield of this compound. These are discussed in detail in the troubleshooting guide below.
-
Inefficient initiation: The Grignard reaction can sometimes be difficult to initiate.
Q3: What is the white precipitate that sometimes forms during the Grignard reaction work-up?
A3: The white precipitate is typically a magnesium salt, such as a magnesium alkoxide, formed after the Grignard reagent has added to the carbonyl group. This is then protonated during the acidic work-up to yield the final alcohol product. Insoluble magnesium salts can also form if the work-up is not sufficiently acidic.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound typically involves the following steps:
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Aqueous Work-up: After the reaction is complete, a careful aqueous work-up with a mild acid (e.g., saturated aqueous ammonium chloride) is performed to quench any unreacted Grignard reagent and to protonate the alkoxide product.
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Extraction: The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.
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Washing: The organic layer is washed with brine to remove any remaining water.
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Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
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Chromatography or Recrystallization: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether/dichloromethane).
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis of this compound
This guide addresses potential side reactions that can lead to a low yield of the desired product.
| Potential Cause | Observation | Troubleshooting Steps |
| Wurtz Coupling | Formation of biphenyl (from phenylmagnesium bromide) or 2,2'-dimethylbiphenyl (from o-tolylmagnesium bromide) as a significant byproduct. | - Ensure a slow, dropwise addition of the alkyl/aryl halide during the formation of the Grignard reagent to maintain a low concentration of the halide. - Maintain a moderate reaction temperature during Grignard reagent formation; avoid excessive heating. |
| Enolization of Aldehyde | The starting aldehyde is recovered after the reaction, and a corresponding alkane from the Grignard reagent is formed (e.g., benzene from phenylmagnesium bromide). | - Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. - Use a less sterically hindered Grignard reagent if possible. |
| Reduction of Aldehyde | Formation of benzyl alcohol (if benzaldehyde is the starting material) or 2-methylbenzyl alcohol (if 2-methylbenzaldehyde is the starting material). | - This is more likely with sterically hindered Grignard reagents that have a β-hydrogen. Ensure the Grignard reagent is formed correctly and that the reaction conditions favor addition. |
| Incomplete Reaction | Presence of a significant amount of unreacted starting aldehyde in the final product mixture. | - Ensure all glassware is thoroughly flame-dried to remove any traces of water. - Use anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or by crushing them before the reaction. - Confirm the concentration of the prepared Grignard reagent by titration before adding the aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from o-tolylmagnesium bromide and benzaldehyde.
Materials:
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Magnesium turnings
-
2-Bromotoluene
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Benzaldehyde
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride
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Anhydrous magnesium sulfate
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Iodine (crystal)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a solution of 2-bromotoluene (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Initiation: Add a small amount of the 2-bromotoluene solution to the magnesium. The reaction should start, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.
-
Addition: Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with Benzaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound by Reduction of 2-Methylbenzophenone
This protocol is adapted from a procedure for the reduction of benzophenone.[1]
Materials:
-
2-Methylbenzophenone
-
Sodium borohydride
-
Methanol
-
Deionized water
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzophenone (1.0 equivalent) in methanol.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.
Visualizations
References
Technical Support Center: Grignard Synthesis of 2-Methylbenzhydrol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methylbenzhydrol from phenylmagnesium bromide and o-tolualdehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Grignard synthesis of this compound?
A1: The success of this Grignard reaction hinges on two primary factors: the complete exclusion of water and the activation of the magnesium surface. Grignard reagents are highly reactive organometallic compounds that are potent bases and will readily react with even trace amounts of water, which will quench the reagent and halt the synthesis.[1] Additionally, magnesium turnings are typically coated with a passivating layer of magnesium oxide that must be removed or bypassed to allow the reaction with bromobenzene to initiate.[1]
Q2: My Grignard reaction won't start. What are the common causes and how can I initiate it?
A2: Failure to initiate is a common problem, almost always due to the presence of moisture or an unactivated magnesium surface. To troubleshoot, ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous.[1] To activate the magnesium, several methods can be employed, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine's color is a good indicator of successful activation. Gentle heating with a heat gun can also help initiate the reaction, but caution must be exercised as the reaction is exothermic.
Q3: I'm observing a low yield of this compound. What are the likely side reactions and how can they be minimized?
A3: Low yields can be attributed to several side reactions. The most common is the formation of biphenyl through a Wurtz-type coupling of phenylmagnesium bromide with unreacted bromobenzene.[1] This is favored by higher concentrations of bromobenzene and elevated temperatures. To mitigate this, ensure a slow, dropwise addition of the bromobenzene solution to the magnesium suspension. Another common side reaction is the protonation of the Grignard reagent by any trace water, forming benzene. Maintaining strictly anhydrous conditions is the key to preventing this.
Q4: What is the optimal temperature for the reaction between phenylmagnesium bromide and o-tolualdehyde?
A4: The addition of the o-tolualdehyde to the Grignard reagent should be performed at a reduced temperature, typically between 0 °C and room temperature.[3] This helps to control the exothermic nature of the reaction and can minimize the formation of side products. For the formation of the Grignard reagent itself, the reaction is often initiated at room temperature and may proceed under gentle reflux of the ethereal solvent.
Q5: How can I effectively purify the this compound from the reaction mixture?
A5: After quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute acid, the product is typically extracted into an organic solvent like diethyl ether. The major byproduct, biphenyl, can often be removed from the desired this compound through recrystallization or column chromatography. Biphenyl is generally less polar than the alcohol product, which allows for effective separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Presence of moisture in glassware, solvents, or reagents. 2. Passivated magnesium surface (oxide layer).[1] | 1. Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also be applied.[2] |
| Low Yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction forming biphenyl.[1] 3. Quenching of the Grignard reagent by trace water. | 1. Ensure the magnesium is fully consumed or allow for sufficient reaction time for Grignard formation. 2. Add the bromobenzene solution dropwise to maintain a low concentration. 3. Maintain strictly anhydrous conditions throughout the experiment. |
| Formation of Significant White Precipitate Before Aldehyde Addition | Reaction of the Grignard reagent with atmospheric CO₂. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Product is an Oil and Difficult to Purify | Presence of biphenyl impurity. | Purify the crude product using column chromatography on silica gel or attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
Data Presentation
The following tables provide representative data on the impact of different reaction parameters on the yield of a typical Grignard synthesis of a diarylmethanol like this compound. Note: This data is illustrative and may not be directly representative of all experimental outcomes.
Table 1: Effect of Magnesium Activation Method on Product Yield
| Activation Method | Initiation Time (Approx.) | Typical Yield (%) |
| None (Unactivated Mg) | > 30 minutes or no initiation | < 20% |
| Iodine Crystal | 5 - 15 minutes | 70 - 85% |
| 1,2-Dibromoethane | 5 - 10 minutes | 75 - 90% |
| Mechanical Grinding | < 5 minutes | 80 - 95% |
Table 2: Influence of Aldehyde Addition Temperature on Product Yield and Purity
| Addition Temperature (°C) | Typical Yield (%) | Purity (Approx. % by NMR) | Notes |
| -20 | 65 - 75% | > 95% | Slower reaction rate, may require longer reaction times. |
| 0 | 75 - 90% | 90 - 95% | Good balance of reaction rate and selectivity. |
| Room Temperature (~25) | 70 - 85% | 85 - 90% | Faster reaction, but may lead to more side products. |
| Reflux (~35) | 50 - 65% | < 80% | Increased formation of biphenyl and other byproducts. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from bromobenzene and o-tolualdehyde.
Materials:
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether
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Iodine (crystal)
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o-Tolualdehyde
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
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Place magnesium turnings (1.2 equivalents) in the flask.
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Add a single crystal of iodine.
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In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
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Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.
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Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture for 1 hour.
-
-
Reaction with o-Tolualdehyde:
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Cool the Grignard solution to 0 °C in an ice bath.
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Prepare a solution of o-tolualdehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the o-tolualdehyde solution dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
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Filter off the drying agent and remove the solvent by rotary evaporation.
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Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
-
Mandatory Visualization
References
Technical Support Center: Scaling Up 2-Methylbenzhydrol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower yield when scaling up the synthesis of this compound from lab to pilot scale. What are the common causes and solutions?
A1: Lower yields during scale-up are a common challenge and often stem from issues that are negligible at the lab scale but become significant in larger volumes.[1][2] Key factors include:
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Inefficient Heat Transfer: Exothermic reactions, such as Grignard syntheses, generate substantial heat. Large reactors have a lower surface-area-to-volume ratio, making it harder to dissipate heat effectively.[3] This can lead to localized overheating, causing degradation of reactants, products, or reagents, and promoting side reactions.[1]
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Solution: Implement a more robust cooling system, use a jacketed reactor with a high-performance thermal fluid, and optimize the addition rate of reagents to control the rate of heat generation.
-
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Poor Mixing and Mass Transfer: What works with a small magnetic stir bar is often insufficient for a large reactor.[1] Inadequate mixing can lead to localized concentration gradients, "dead zones," and reduced reaction rates, resulting in an incomplete reaction.[2][4]
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Solution: Select an appropriate impeller type (e.g., anchor, turbine) and optimize the agitation speed for the specific reactor geometry and reaction viscosity. Perform mixing studies to ensure homogeneity.
-
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Changes in Reagent Addition: The rate of reagent addition is critical. Adding reagents too quickly can lead to a runaway reaction and impurity formation, while adding them too slowly can result in an incomplete reaction or degradation over extended periods.
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Solution: Maintain proportional addition rates as established in the laboratory-scale experiments and use calibrated dosing pumps for precise control.
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Q2: Our Grignard synthesis of this compound is difficult to initiate and control at a larger scale. How can we improve this process?
A2: Grignard reactions are notoriously difficult to initiate and can become dangerously exothermic once they begin.
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Initiation Issues: The reaction is often hindered by a passivating oxide layer on the magnesium surface.
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Solution: At a large scale, mechanical activation of magnesium is often impractical. A common industrial practice is to "initiate" the reaction by adding a small amount of pre-synthesized Grignard reagent to the reactor before the main addition begins.[5] This effectively bypasses the difficult initiation phase and ensures the reaction starts smoothly.[5]
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Control Issues: The primary danger is a delayed initiation followed by a rapid, uncontrolled exotherm (a "runaway" reaction).[2]
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Solution: In addition to using a small amount of pre-made Grignard reagent for initiation, ensure your reactor's cooling capacity is sufficient to handle the total heat evolution.[5] Slow, controlled addition of the halide is crucial. Real-time temperature monitoring is essential to detect the exotherm and adjust addition rates accordingly.
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Q3: We are observing new or increased levels of impurities in our large-scale production of this compound. What are these impurities and how can we minimize them?
A3: Impurity profiles often change during scale-up due to the factors mentioned above, such as localized overheating and poor mixing.[1] For this compound, likely impurities include:
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Unreacted Starting Materials: Primarily 2-methylbenzophenone (if using a reduction method) or the corresponding Grignard starting materials. This is often due to incomplete reactions.
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By-products from Side Reactions: Over-reduction of the alcohol to form diphenylmethanes can occur, especially in the presence of certain catalysts and acidic conditions.[6] In Grignard syntheses, side reactions can lead to biphenyls and other coupling products.
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Solution: Tighter control over reaction stoichiometry and temperature is critical. Ensure homogenous mixing to prevent localized "hot spots" where side reactions are more likely to occur.[7] Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint and avoid prolonged reaction times.
-
Q4: What are the most effective methods for purifying this compound at an industrial scale?
A4: While lab-scale purification might rely on column chromatography, this is often not economically viable for large quantities.
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Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solids at scale.[8] The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solvent.
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Solvent Washes and Extractions: The crude product can be washed with solvents that selectively dissolve impurities. For instance, washing with a non-polar solvent like hexane can remove non-polar impurities.
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Preparative HPLC: For very high-purity requirements, such as for pharmaceutical applications, preparative HPLC can be used, although it is a more expensive option.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | Inefficient heat transfer in larger reactors causing product degradation.[1][7] | Implement a robust cooling system and monitor the internal reactor temperature closely. Optimize the reagent addition rate to control the exotherm. |
| Inadequate mixing leading to incomplete reactions.[4] | Use appropriate industrial-scale agitation (e.g., mechanical stirrers with optimized impeller design) to ensure the reaction mixture is homogenous. | |
| High Levels of Impurities | Localized overheating ("hot spots") promoting side reactions.[1] | Improve mixing and heat removal. Ensure the temperature is uniform throughout the reactor. |
| Incorrect stoichiometry or prolonged reaction times. | Use precise dosing systems for reagents. Monitor reaction progress with in-process controls (TLC, HPLC) to stop the reaction at the optimal time. | |
| Difficult Product Isolation | Product is an oil or difficult to crystallize from the reaction mixture. | Optimize the work-up procedure. Perform solvent screening to find a suitable anti-solvent to induce precipitation or an appropriate system for recrystallization. |
| Formation of emulsions during aqueous work-up. | Adjust the pH of the aqueous phase. Consider adding a different solvent to break the emulsion. Reduce the agitation speed during the extraction phase. | |
| Safety Hazards (e.g., Runaway Reaction) | Delayed Grignard reaction initiation.[2] | Add a small amount of pre-formed Grignard reagent to initiate the reaction smoothly.[5] |
| Insufficient cooling capacity for the exothermic process.[3] | Conduct a thorough thermal hazard analysis before scale-up. Ensure the reactor's cooling system can handle the maximum heat output of the reaction. |
Experimental Protocols
Lab-Scale Synthesis: Reductive Deuteration of 2-Methylbenzophenone
This procedure, adapted from Organic Syntheses, details the reduction of a ketone to form the corresponding alcohol, a common route to this compound (the non-deuterated analogue follows the same principle).[9]
-
Equipment: A 500-mL, three-necked, oven-dried, round-bottomed flask equipped with a Teflon-coated magnetic stir bar, reflux condenser, and a connection to a nitrogen or argon line.[9]
-
Reagents:
-
Procedure:
-
The flask is charged with magnesium turnings under an inert atmosphere.[9]
-
Anhydrous THF is added, followed by a small amount of 1,2-dibromoethane to activate the magnesium (indicated by gas evolution).[9]
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A pre-mixed solution of 2-methylbenzophenone and methanol in THF is added dropwise to the activated magnesium suspension over approximately 1 minute.[9] The reaction is exothermic.
-
After the addition is complete, the reaction is stirred until completion, which can be monitored by TLC.
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
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The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), the organic layers are combined, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[9]
-
Purification Protocol: Recrystallization
-
Procedure:
-
Transfer the crude this compound solid to an appropriately sized flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize the precipitation of the product.
-
Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Dry the purified this compound under vacuum. The melting point should be sharp, around 93-95 °C.[6]
-
Visualizations
Caption: A workflow diagram illustrating the key stages and challenges in scaling up chemical production from the lab to manufacturing.
Caption: A troubleshooting flowchart to diagnose common issues like low yield or high impurity during scale-up.
Caption: The reaction pathway for synthesizing this compound via a Grignard reaction, noting key scale-up challenges.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. reddit.com [reddit.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 5. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 6. This compound | 5472-13-9 [amp.chemicalbook.com]
- 7. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
stability and degradation of 2-Methylbenzhydrol under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Methylbenzhydrol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound under standard conditions?
This compound is generally stable under normal storage conditions.[1] For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure (a secondary alcohol with phenyl and tolyl groups). Key potential degradation pathways include:
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Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 2-methylbenzophenone.
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Dehydration: Under acidic conditions and/or heat, dehydration could occur, leading to the formation of an alkene.
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Photodegradation: Aromatic compounds can be susceptible to photodegradation, potentially leading to complex mixtures of degradation products.
Q3: What are the typical conditions for a forced degradation study of this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3][4] Typical stress conditions for this compound would include:
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Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room or elevated temperatures.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 70°C) with and without humidity.
-
Photodegradation: Exposing the compound in solution and as a solid to UV and visible light.
Q4: What analytical techniques are suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for separating and quantifying this compound from its potential degradation products.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[5][6]
Q5: How should this compound be stored to ensure its stability?
To ensure the long-term stability of this compound, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place.[1] Incompatible materials to avoid during storage include strong acids, acid anhydrides, and acid chlorides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed during forced degradation studies. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. |
| The compound is highly stable under the tested conditions. | While this is possible, it is important to ensure that a reasonable range of stress conditions has been applied before concluding exceptional stability. | |
| Excessive degradation is observed, making it difficult to identify primary degradation products. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or reduce the exposure time. A time-course study can help identify the optimal stress duration. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. | Optimize the HPLC method by trying different columns (e.g., C18, C8), adjusting the mobile phase pH, or changing the organic modifier and its ratio. |
| Co-elution of the parent compound and degradation products. | Modify the gradient profile or switch to a different stationary phase to improve separation. | |
| Mass balance is not achieved in the stability study. | Some degradation products are not being detected by the analytical method. | Ensure the detection wavelength is appropriate for all potential degradation products. A photodiode array (PDA) detector can be useful to screen for the optimal wavelength. |
| Degradation products are volatile or have poor chromatographic properties. | Consider using alternative analytical techniques such as Gas Chromatography (GC) if volatile degradants are suspected. | |
| Adsorption of the compound or its degradants onto container surfaces. | Use inert container materials (e.g., silanized glass). |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, temperatures, and time points should be optimized for this compound based on preliminary experiments.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at different intervals and dilute for analysis.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 70°C for 7 days. At specified time points, dissolve a portion of the solid in the solvent to prepare a solution for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) and the solid compound to a calibrated light source (UV and visible) according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
-
Use LC-MS to identify the mass of the degradation products.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 85.2 | 2 | 4.5 min |
| 0.1 M NaOH | 24 hours | 92.1 | 1 | 5.2 min |
| 3% H₂O₂ | 24 hours | 78.5 | 3 | 6.1 min |
| Thermal (70°C) | 7 days | 98.6 | 1 | 4.5 min |
| Photolytic | 24 hours | 95.3 | 2 | 7.3 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. echemi.com [echemi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. actascientific.com [actascientific.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: 2-Methylbenzhydrol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-Methylbenzhydrol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
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Increase the solvent volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.
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Use a lower boiling point solvent: If the boiling point of your solvent is higher than the melting point of this compound (93-95°C), the compound will melt before it dissolves.[1][2][3] Select a solvent with a lower boiling point.
-
Change the solvent system: A single solvent may not be ideal. Try a two-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common example is a mixture of ethanol and water.
Q2: No crystals are forming after cooling my recrystallization solution. How can I induce crystallization?
A2: If crystals do not form, the solution may not be sufficiently supersaturated, or nucleation may be slow. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q3: The purity of my this compound has not significantly improved after recrystallization. What could be the reason?
A3: This could be due to several factors:
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Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. If the impurity has similar solubility properties to this compound in the chosen solvent, the separation will be inefficient.
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Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
Insufficient washing of the crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Column Chromatography Issues
Q1: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?
A1: Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Adjust the mobile phase polarity: If the spots on your TLC plate are too close together, you need to change the polarity of your eluent.
-
If your compound and impurities are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture).
-
If your compound is sticking to the column (low Rf value), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
-
Use a different solvent system: Sometimes a simple binary mixture is not effective. Consider using a ternary solvent system or completely different solvents. For benzhydrol derivatives, solvent systems like dichloromethane or toluene have been used.
-
Change the stationary phase: If your compound is sensitive to the acidic nature of silica gel, you might observe degradation on the column. Consider using a different stationary phase, such as alumina (neutral or basic).
-
Optimize column parameters: A longer, thinner column will generally provide better resolution than a short, wide one. Ensure your sample is loaded in a concentrated band at the top of the column.
Q2: My this compound is degrading on the silica gel column. How can I prevent this?
A2: Decomposition on silica gel is a common problem for acid-sensitive compounds. Here are some preventative measures:
-
Neutralize the silica gel: Add a small amount of a non-volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel.
-
Use a less acidic stationary phase: As mentioned before, alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Do not let your compound sit on the column for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-methylbenzophenone, and byproducts of the reaction. Since this compound is a metabolite of the antihistamine Orphenadrine, structurally related compounds could also be present as impurities in certain contexts.[2][4]
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is a good choice for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the desired product.
-
Column chromatography is a more powerful technique for separating complex mixtures or impurities with similar properties to the product. It is highly versatile as both the mobile and stationary phases can be varied. For a similar compound, α-Deutero-o-methyl-benzhydrol, column chromatography on silica gel using petroleum ether and dichloromethane as eluents yielded a purity of 99.3%.[5]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation and allows for accurate determination of purity.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) has been used to determine the purity of similar compounds.[5]
-
Melting Point Analysis: A pure compound will have a sharp melting point. A broad melting point range is indicative of impurities. The reported melting point of this compound is 93-95°C.[1][2][3]
Data Presentation
Table 1: Comparison of Purification Techniques for Diarylmethanols (Illustrative Data)
| Purification Method | Typical Starting Purity | Typical Final Purity | Advantages | Disadvantages |
| Recrystallization | 90-95% | >99% | Simple, inexpensive, good for large scales. | Solvent selection can be tedious, potential for product loss in mother liquor. |
| Column Chromatography | 70-90% | >99.5% | High resolution, versatile for various impurities. | More time-consuming, requires larger solvent volumes, potential for sample degradation. |
Table 2: TLC Solvent Systems for Benzhydrol Derivatives
| Solvent System (v/v) | Application | Expected Rf of this compound |
| Dichloromethane | Good for initial screening and separation from non-polar impurities. | ~0.3 - 0.5 |
| Hexane / Ethyl Acetate (4:1) | Common system for adjusting polarity. | ~0.2 - 0.4 |
| Toluene | Alternative non-polar system. | ~0.4 - 0.6 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). A good solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hotplate until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Analyze the crude this compound by TLC using different solvent systems to determine the optimal mobile phase for separation.
-
Column Packing: Prepare a column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. The polarity can be gradually increased (gradient elution) by adding a more polar solvent (e.g., ethyl acetate) to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification method selection workflow for this compound.
Caption: Troubleshooting guide for this compound recrystallization.
References
Technical Support Center: Dealing with Impurities in Commercial 2-Methylbenzhydrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, quantifying, and removing common impurities found in commercial-grade 2-Methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: The most common impurities in commercial this compound are typically related to its synthesis, which is often a Grignard reaction between a phenylmagnesium halide and 2-methylbenzaldehyde, or the reduction of 2-methylbenzophenone. The primary impurities are:
-
2-Methylbenzophenone (Starting Material): Incomplete reduction during synthesis can leave residual 2-methylbenzophenone in the final product.[1]
-
Biphenyl (Byproduct): During the Grignard synthesis, a side reaction involving the coupling of two phenyl groups from the Grignard reagent can form biphenyl.[2]
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., diethyl ether, tetrahydrofuran, hexane, ethyl acetate) may be present in trace amounts.
Q2: How can I detect the presence of 2-methylbenzophenone and biphenyl in my this compound sample?
A2: Several analytical techniques can be used to detect these impurities:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative assessment. Biphenyl is significantly less polar than this compound and will have a higher Rf value. 2-Methylbenzophenone is more polar than biphenyl but less polar than the product alcohol, resulting in an intermediate Rf value.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate these compounds. Due to its lower polarity, biphenyl will elute first, followed by 2-methylbenzophenone, and then the more polar this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of the compounds based on their mass-to-charge ratio and fragmentation patterns.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities if their signals are resolved from the main component. Biphenyl will show characteristic aromatic signals, while the carbonyl carbon of 2-methylbenzophenone has a distinct chemical shift around 196-198 ppm in the ¹³C NMR spectrum.[7]
Q3: What are the potential degradation products of this compound?
A3: this compound can degrade under stress conditions such as heat, light, and exposure to acidic, basic, or oxidizing environments.[8][9][10][11] While specific degradation products for this compound are not extensively documented in readily available literature, analogous benzhydrols can undergo the following degradation pathways:
-
Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, 2-methylbenzophenone.[12]
-
Dehydration: Under acidic conditions and/or heat, elimination of water can lead to the formation of 1-phenyl-1-(o-tolyl)ethene.
-
Ether Formation: In the presence of other alcohol molecules and an acid catalyst, self-etherification can occur.
Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[9][13]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: My reaction is not proceeding as expected, or I am observing unexpected side products.
-
Possible Cause: The presence of unreacted 2-methylbenzophenone in your this compound starting material. The ketone functionality of 2-methylbenzophenone can interfere with subsequent reactions, particularly those involving nucleophiles or other carbonyl-reactive reagents.
-
Troubleshooting Steps:
-
Analyze Purity: Use HPLC or GC-MS to quantify the level of 2-methylbenzophenone impurity in your starting material.
-
Purify the Starting Material: If the level of impurity is significant, purify the this compound using column chromatography or recrystallization before use (see Experimental Protocols section).
-
Adjust Reaction Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reagents to account for the reactive ketone impurity.
-
Issue 2: My purified product has a lower than expected melting point and appears slightly off-white or yellowish.
-
Possible Cause: The presence of biphenyl as an impurity. Biphenyl is a common byproduct of the Grignard synthesis of benzhydrols and can co-crystallize with the product, leading to a depressed and broadened melting point and a discolored appearance.[2]
-
Troubleshooting Steps:
-
Analytical Confirmation: Use TLC, HPLC, or GC-MS to confirm the presence of biphenyl.
-
Purification:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Petroleum ether or a hexane/ethyl acetate mixture may be effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the non-polar biphenyl from the more polar this compound.[3]
-
-
Issue 3: I am observing unexpected peaks in my analytical chromatogram (HPLC or GC) after storing my this compound solution.
-
Possible Cause: Degradation of this compound. Depending on the solvent, storage temperature, and exposure to light, the compound may be degrading.
-
Troubleshooting Steps:
-
Investigate Degradation Products: Use LC-MS or GC-MS to identify the unknown peaks. Compare the mass spectra to potential degradation products like 2-methylbenzophenone.
-
Optimize Storage Conditions: Store this compound as a solid in a cool, dark place. If solutions are required, prepare them fresh and store them under an inert atmosphere (e.g., nitrogen or argon) at a low temperature for short periods.
-
Perform Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[8][9][10][11]
-
Data Presentation
The following table summarizes the common impurities found in commercial this compound and typical analytical observations.
| Impurity | Typical Source | Purity in Commercial Grades | TLC Rf Value (Relative to Product) | HPLC Elution Order (Reversed-Phase) |
| 2-Methylbenzophenone | Unreacted starting material | ≤ 2% | Higher | Earlier |
| Biphenyl | Grignard side-reaction | Variable, can be significant | Highest | Earliest |
| Residual Solvents | Synthesis & Purification | Trace amounts | N/A | Typically elute very early |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for the separation of this compound from its common impurities. Method optimization may be required based on the specific instrument and column used.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the separation of this compound from less polar impurities like biphenyl and more polar impurities.
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane. Start with 100% hexane to elute non-polar impurities like biphenyl.
-
Gradually increase the polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane) to elute 2-methylbenzophenone and then the desired this compound.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification of this compound by Recrystallization
This protocol is effective for removing small amounts of impurities from solid this compound.
-
Solvent Selection: Petroleum ether or a mixture of hexane and a small amount of ethyl acetate are suitable solvents. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for impure this compound.
Caption: General workflow for purity analysis and purification.
References
- 1. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westmont.edu [westmont.edu]
- 3. history-commons.net [history-commons.net]
- 4. scribd.com [scribd.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 13. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2-Methylbenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine Orphenadrine.[1] We will explore three primary methods: the reduction of 2-methylbenzophenone, the Grignard reaction, and a two-step approach involving Friedel-Crafts acylation followed by reduction. This guide presents quantitative data in tabular format, detailed experimental protocols, and visual diagrams of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthesis Methods
The choice of synthetic route to this compound often depends on factors such as desired yield, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the three methods discussed.
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Reduction of 2-Methylbenzophenone | 2-Methylbenzophenone | Sodium Borohydride (NaBH₄) | ~95%[2] | Methanol, 35-55°C | High yield, mild reaction conditions, readily available reducing agent. | Requires synthesis of the starting ketone. |
| 2-Methylbenzophenone | H₂/Catalyst (e.g., Pd/C) | High | Varies (pressure, temperature) | "Green" chemistry approach, high atom economy. | Requires specialized hydrogenation equipment. | |
| Grignard Reaction | 2-Bromotoluene, Benzaldehyde | Magnesium (Mg), Iodine (I₂) | Up to 99%[1] | Tetrahydrofuran (THF), 100°C, Microwave irradiation | High yield, one-pot reaction. | Requires anhydrous conditions, potential for side reactions.[3] |
| o-Tolualdehyde, Phenylmagnesium bromide | Magnesium (Mg) | Moderate to High | Anhydrous ether | Readily available Grignard reagent. | Starting aldehyde may be less common than benzaldehyde. | |
| Friedel-Crafts Acylation & Reduction | Toluene, Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Low to Moderate (ortho-isomer) | Dichloromethane, 0°C to room temp. | Inexpensive starting materials. | Two-step process, poor regioselectivity (para-product is major) leading to low yield of the desired ortho-isomer, harsh Lewis acid catalyst.[4] |
Experimental Protocols
Method 1: Reduction of 2-Methylbenzophenone with Sodium Borohydride
This protocol is adapted from the reduction of benzophenone.[2]
Materials:
-
2-Methylbenzophenone
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Toluene
-
Dilute Acetic Acid
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and an addition funnel, dissolve 2-methylbenzophenone (1 mole equivalent) in methanol.
-
Raise the temperature of the solution to approximately 35°C.
-
Freshly prepare a solution of sodium borohydride (0.26 mole equivalent) in a 0.5 M aqueous sodium hydroxide solution.
-
Slowly add the sodium borohydride solution to the 2-methylbenzophenone solution over a period of 1 hour.
-
After the complete addition, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add water and toluene.
-
Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid.
-
Separate the organic layer and wash it twice with water.
-
Remove the toluene under reduced pressure to obtain this compound, which solidifies on cooling.
Method 2: Grignard Reaction of 2-Bromotoluene and Benzaldehyde
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a dry flask under an inert atmosphere.
-
Add a solution of 2-bromotoluene in anhydrous THF to the activated magnesium to form the Grignard reagent (o-tolylmagnesium bromide).
-
In a separate vessel, dissolve benzaldehyde in anhydrous THF.
-
Transfer the benzaldehyde solution to the Grignard reagent.
-
Subject the reaction mixture to microwave irradiation at 100°C for 30 minutes.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield this compound.
Method 3: Friedel-Crafts Acylation of Toluene followed by Reduction
This is a two-step process.
Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
This protocol is adapted from the acylation of toluene with acetyl chloride.[5]
Materials:
-
Toluene
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride to the suspension.
-
To this mixture, add a solution of toluene in dichloromethane dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting product will be a mixture of 2-methylbenzophenone and 4-methylbenzophenone. The desired ortho-isomer needs to be separated by a suitable purification technique like fractional distillation or column chromatography.
Step 2: Reduction of 2-Methylbenzophenone
Follow the protocol described in Method 1 .
Visualizing the Synthetic Pathways
To further clarify the chemical transformations, the following diagrams illustrate the reaction mechanisms and workflows.
Caption: Grignard reaction pathway for this compound synthesis.
Caption: Reduction of 2-methylbenzophenone to this compound.
Caption: Workflow for the two-step Friedel-Crafts acylation and reduction synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and disadvantages. The reduction of 2-methylbenzophenone offers a high-yielding and straightforward approach, provided the starting ketone is available. The Grignard reaction provides a direct, one-pot synthesis with excellent reported yields, but requires stringent anhydrous conditions. The Friedel-Crafts acylation followed by reduction is a classical approach using inexpensive starting materials, but suffers from poor regioselectivity, which significantly impacts the overall yield of the desired product. The selection of the optimal method will depend on the specific requirements of the research or manufacturing process, including cost, scale, and available equipment.
References
A Comparative Analysis of 2-Methylbenzhydrol and 4-Methylbenzhydrol Reactivity
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomeric structures is paramount. This guide provides an objective comparison of the reactivity of 2-Methylbenzhydrol and 4-Methylbenzhydrol, focusing on the electronic and steric factors that differentiate their chemical behavior. This analysis is supported by available experimental data to provide a clear perspective on their relative performance in chemical transformations.
Introduction to Isomeric Effects
This compound and 4-Methylbenzhydrol are structural isomers, differing only in the position of the methyl group on one of the phenyl rings. This seemingly minor structural variance leads to significant differences in their reactivity due to the interplay of electronic and steric effects. The methyl group is an electron-donating group, which influences the stability of reaction intermediates. However, its placement at the ortho (2-position) versus the para (4-position) position introduces steric hindrance that can dramatically alter reaction rates and outcomes.
Reactivity Comparison: Electronic and Steric Effects
The reactivity of benzhydrol derivatives is largely governed by the stability of the benzhydryl carbocation intermediate formed during many of their reactions, such as SN1 substitutions and certain oxidations.
Electronic Effects: The methyl group, being electron-donating, helps to stabilize the positive charge of the carbocation intermediate through an inductive effect. In both this compound and 4-Methylbenzhydrol, this electronic contribution enhances reactivity towards reactions proceeding through a carbocation, compared to unsubstituted benzhydrol.
Steric Effects: The defining difference between the two isomers lies in steric hindrance. In this compound, the ortho-methyl group is in close proximity to the hydroxyl group. This steric bulk can hinder the approach of reagents to the reaction center, potentially slowing down the reaction rate.[1] In contrast, the para-methyl group in 4-Methylbenzhydrol exerts its electronic effect without significant steric impediment to the reaction site.
Quantitative Reactivity Data: Oxidation Reaction
A study on the oxidation of various benzhydrols provides direct comparative kinetic data for this compound and 4-Methylbenzhydrol. The oxidation was carried out using 4-Methyl Pyridinium Di Chromate (4-MePDC) in an acetic acid-water medium.
| Compound | Rate Constant (log k1 x 10^5 sec^-1) |
| This compound | 1.93 |
| 4-Methylbenzhydrol | 2.01 |
| Table 1: Comparative rates of oxidation of this compound and 4-Methylbenzhydrol with 4-MePDC.[2] |
As indicated by the data, 4-Methylbenzhydrol exhibits a slightly higher rate of oxidation compared to this compound under these specific conditions.[2] This suggests that while the electron-donating effect of the methyl group is active in both isomers, the steric hindrance from the ortho-methyl group in this compound likely plays a role in slightly retarding the reaction rate.
Experimental Protocols
While the precise, detailed experimental protocol for the direct comparison above is not fully available, a general procedure for such a kinetic study can be outlined based on common practices for monitoring the oxidation of benzhydrols.
General Experimental Protocol for a Comparative Kinetic Study of Benzhydrol Oxidation:
Objective: To determine and compare the rate of oxidation of this compound and 4-Methylbenzhydrol.
Materials:
-
This compound
-
4-Methylbenzhydrol
-
Oxidizing agent (e.g., 4-Methyl Pyridinium Di Chromate)
-
Solvent (e.g., Acetic acid-water mixture)
-
Standard solutions for quenching and titration (if applicable)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of known concentrations of this compound, 4-Methylbenzhydrol, and the oxidizing agent in the chosen solvent system.
-
Reaction Initiation: In a thermostated reaction vessel, equilibrate the solution of the respective benzhydrol isomer. Initiate the reaction by adding a predetermined volume of the oxidizing agent stock solution.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and quenching the reaction. The concentration of the remaining oxidant or the formed product (the corresponding benzophenone) can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry by monitoring the disappearance of the oxidant or the appearance of the product at a specific wavelength.
-
Data Analysis: The rate constants are determined by plotting the appropriate function of concentration versus time (e.g., ln[oxidant] vs. time for a pseudo-first-order reaction).
-
Comparison: The rate constants obtained for this compound and 4-Methylbenzhydrol under identical conditions are then compared to determine their relative reactivity.
Logical Relationship of Reactivity Factors
The following diagram illustrates the interplay of electronic and steric effects on the reactivity of the two isomers.
Caption: Factors influencing the reactivity of methylbenzhydrol isomers.
Conclusion
References
A Comparative Spectroscopic Analysis of Benzhydrol and 2-Methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of benzhydrol and its ortho-substituted derivative, 2-methylbenzhydrol. Understanding the distinct spectral characteristics of these analogous compounds is crucial for their identification, differentiation, and quality control in various research and development applications, including synthetic chemistry and drug discovery. This document presents experimental data from key spectroscopic techniques—¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry—in a clear, comparative format. Detailed experimental protocols are provided to ensure reproducibility.
Introduction
Benzhydrol (diphenylmethanol) and this compound are structurally similar secondary alcohols, differing only by the presence of a methyl group on one of the phenyl rings in the ortho position. This seemingly minor structural modification introduces significant changes in the electronic and steric environment of the molecule, which are readily observable through various spectroscopic methods. This guide will elucidate these differences, providing a practical reference for researchers working with these and related compounds.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of benzhydrol and this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Benzhydrol (δ ppm) | This compound (δ ppm) | Description of Signal |
| -OH | ~2.3 (variable)[1] | ~2.2 (variable) | Broad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1] |
| -CH(OH)- | 5.85[1] | 5.96 | Singlet, benzylic proton. |
| Aromatic-H | 7.2-7.4 (multiplet)[1] | 7.1-7.5 (multiplet) | Complex multiplet arising from the phenyl protons. |
| -CH₃ | N/A | 2.18-2.26 | Singlet, methyl group protons.[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Benzhydrol (δ ppm) | This compound (δ ppm) |
| -CH(OH)- | 76.26[1] | ~74-76 |
| Aromatic C-H | 126.6, 127.6, 128.5 | ~125-130 |
| Aromatic C (quaternary) | 143.8 | ~140-144 |
| -CH₃ | N/A | ~19-21 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Assignment | Benzhydrol (cm⁻¹) | This compound (cm⁻¹) | Description of Vibration |
| O-H stretch | 3200-3600 (broad) | 3200-3600 (broad) | Hydrogen-bonded hydroxyl group. |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | C-H bonds on the phenyl rings. |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 | C-H bonds of the benzylic and methyl groups. |
| C=C stretch (aromatic) | 1400-1600 | 1400-1600 | Carbon-carbon double bonds in the phenyl rings. |
| C-O stretch | 1000-1300[3] | 1000-1300 | Carbon-oxygen single bond of the alcohol. |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS
| Assignment | Benzhydrol (m/z) | This compound (m/z) | Description of Fragment |
| [M]⁺ | 184 | 198 | Molecular ion. |
| [M-H]⁺ | 183 | 197 | Loss of a hydrogen atom. |
| [M-H₂O]⁺ | 166 | 180 | Loss of a water molecule. |
| [C₆H₅CO]⁺ | 105 | 119 ([CH₃C₆H₄CO]⁺), 105 ([C₆H₅CO]⁺) | Benzoyl cation and methylbenzoyl cation. |
| [C₆H₅]⁺ | 77 | 91 ([CH₃C₆H₄]⁺), 77 ([C₆H₅]⁺) | Phenyl cation and tolyl cation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample (benzhydrol or this compound) in approximately 0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual chloroform signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands, depending on sample concentration).
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software package, applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a few milligrams of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample (ATR or KBr pellet) in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization:
-
Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the obtained spectrum with library spectra for confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.
References
A Comparative Analysis of the Biological Activities of 2-Methylbenzhydrol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2-Methylbenzhydrol and its structural isomers, 3-Methylbenzhydrol and 4-Methylbenzhydrol. While quantitative experimental data on the specific biological activities of these isomers remains limited in publicly available literature, this document summarizes their known biological relevance and provides detailed experimental protocols for their evaluation.
Introduction
Comparative Overview
Due to a lack of direct comparative studies, a quantitative comparison of the biological activities of these isomers is not currently possible. The following table summarizes the known information for each compound.
| Feature | This compound | 3-Methylbenzhydrol | 4-Methylbenzhydrol |
| Synonyms | o-Methylbenzhydrol | m-Methylbenzhydrol | p-Methylbenzhydrol |
| Molecular Formula | C₁₄H₁₄O | C₁₄H₁₄O | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol | 198.26 g/mol |
| Known Biological Relevance | Metabolite of Orphenadrine; Putative muscarinic antagonist activity.[1][2][] | No significant biological activity has been reported in the reviewed literature. | Intermediate in the synthesis of dopamine transporter (DAT) inhibitors and N-type calcium channel blockers. |
| Quantitative Data (IC₅₀/Kᵢ) | Not available in the reviewed literature. | Not available in the reviewed literature. | Not available in the reviewed literature. |
Known Biological Activities and Associations
This compound
This compound is a known metabolite of Orphenadrine, a drug with established muscarinic antagonist and muscle relaxant properties[1][2][]. Orphenadrine's anticholinergic effects are central to its mechanism of action[4][5][6]. As a metabolite, this compound is presumed to possess muscarinic antagonist activity, though specific binding affinities (Kᵢ values) or functional inhibition constants (IC₅₀ values) are not reported in the available literature.
4-Methylbenzhydrol
4-Methylbenzhydrol has been identified as a key intermediate in the synthesis of compounds targeting the dopamine transporter (DAT) and N-type calcium channels. Its use in structure-activity relationship (SAR) studies for diphenylpiperazine N-type calcium channel inhibitors suggests that the benzhydrol moiety is a relevant pharmacophore for these targets. However, direct quantitative data on the inhibitory activity of 4-Methylbenzhydrol itself on these targets is not available.
3-Methylbenzhydrol
A comprehensive search of scientific literature did not yield any significant information on the biological activity of 3-Methylbenzhydrol. Further research is required to characterize the pharmacological profile of this isomer.
Experimental Protocols
To facilitate further research into the comparative biological activities of these isomers, detailed protocols for relevant in vitro assays are provided below.
Muscarinic Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of the test compounds for muscarinic acetylcholine receptors.
Materials:
-
Test compounds (2-, 3-, and 4-Methylbenzhydrol)
-
Radioligand (e.g., [³H]-N-methylscopolamine)
-
Cell membranes expressing muscarinic receptor subtypes (e.g., from CHO-K1 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Non-specific binding control (e.g., Atropine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K₋d, and varying concentrations of the test compound or non-specific binding control in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Dopamine Transporter (DAT) Uptake Assay
This protocol measures the ability of the test compounds to inhibit the uptake of dopamine by the dopamine transporter.
Materials:
-
Test compounds
-
Radiolabeled dopamine (e.g., [³H]-dopamine)
-
Cells expressing the dopamine transporter (e.g., HEK293 cells)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Non-specific uptake control (e.g., GBR 12909)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or non-specific uptake control.
-
Initiation of Uptake: Add [³H]-dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific [³H]-dopamine uptake.
N-type Calcium Channel Assay (Fluorescent Imaging)
This protocol assesses the ability of the test compounds to block N-type calcium channels using a fluorescent calcium indicator.
Materials:
-
Test compounds
-
Cells stably expressing N-type calcium channels (e.g., IMR32 or HEK293 cells)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Depolarizing agent (e.g., high concentration of KCl)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating and Dye Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence for a short period.
-
Depolarization and Signal Detection: Inject the depolarizing agent (high KCl) into the wells to open the voltage-gated calcium channels and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence upon depolarization for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the calcium influx.
Conclusion
While this compound and 4-Methylbenzhydrol show potential for biological activity based on their relationship to known drugs and their use in medicinal chemistry, a definitive comparative study is hampered by the lack of quantitative data. The biological profile of 3-Methylbenzhydrol remains uncharacterized. The experimental protocols provided herein offer a framework for future research to elucidate and compare the specific biological activities of these isomers, which could uncover novel pharmacological properties and inform structure-activity relationship studies.
References
Comparative Guide to Analytical Methods for 2-Methylbenzhydrol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds and their intermediates is paramount. This guide provides a comparative overview of proposed analytical methods for the quantification of 2-Methylbenzhydrol, a key chemical intermediate. The two primary chromatographic techniques detailed—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—are assessed based on their performance characteristics.
While specific validated methods for this compound are not extensively published, the protocols and data presented herein are based on established methodologies for structurally analogous compounds such as benzhydrol and its derivatives.[1][2][3] This guide offers a robust starting point for developing and validating analytical methods tailored to specific research or quality control needs.
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics for the proposed HPLC-UV and GC-MS methods for this compound quantification. These values are derived from typical validation parameters for the analysis of small organic molecules.[4][5][6]
| Performance Parameter | Proposed HPLC-UV Method | Proposed GC-MS Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Specificity/Selectivity | Good; potential interference from co-eluting compounds. | Excellent; mass analyzer provides high selectivity. |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Potentially, to improve volatility and peak shape. |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols serve as a comprehensive starting point for method development and validation.
Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for the analysis of benzophenone and benzimidazole derivatives.[2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.998.[4]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on general procedures for the analysis of volatile and semi-volatile organic compounds, including benzhydrol.[1][7]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: To be determined from the mass spectrum of a standard (likely prominent ions would include the molecular ion and key fragments).
-
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent such as dichloromethane or methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to obtain a concentration within the calibration range. An internal standard may be added to improve precision. Filter the sample solution if necessary.
-
Derivatization (Optional): If peak tailing is observed, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to convert the hydroxyl group to a less polar silyl ether, improving chromatographic performance.
3. Method Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a placebo matrix at three different concentration levels. The mean recovery should be within 95-105%.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method. The %RSD should typically be ≤ 5.0%.
-
LOD and LOQ: Determine based on the S/N ratio from the chromatograms of low-concentration standards.
-
Specificity: The use of a mass spectrometer provides high specificity. The identity of the peak can be confirmed by comparing its mass spectrum with that of a reference standard.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, applicable to both the HPLC and GC-MS techniques described.
Caption: General workflow for analytical method validation.
References
- 1. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. mastelf.com [mastelf.com]
- 5. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
performance of different catalysts in 2-Methylbenzhydrol synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral alcohols such as 2-Methylbenzhydrol is a critical task. The choice of catalyst is paramount in achieving high yields and enantioselectivity. This guide provides an objective comparison of different catalytic and non-catalytic methods for the synthesis of this compound, supported by available experimental data and detailed protocols.
Performance Comparison of Synthetic Methods
The synthesis of this compound can be broadly approached via two main routes: the reduction of 2-methylbenzophenone or the Grignard addition of a phenyl group to o-tolualdehyde. Within these routes, various catalytic and non-catalytic methods have been employed, each with distinct advantages and disadvantages.
| Method/Catalyst System | Substrate(s) | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time | Temperature (°C) | Key Advantages |
| Asymmetric Reduction | ||||||
| (R)-2-Methyl-CBS-oxazaborolidine | 2-Methylbenzophenone | High (typical) | >95 (typical) | Short (minutes to hours) | Room Temperature | High enantioselectivity, predictable stereochemistry, mild conditions. |
| Ru-BINAP (Noyori-type) | 2-Methylbenzophenone | High (typical) | High (typical) | Hours | 25-100 | High enantioselectivity, wide substrate scope. |
| B-Chlorodiisopinocampheylborane (DIP-Chloride) | 2-Methylbenzophenone | ~85 | ~98 | 7 hours | -25 | High enantioselectivity for aryl alkyl ketones. |
| Grignard Reaction | ||||||
| Phenylmagnesium bromide (uncatalyzed) | o-Tolualdehyde | ~73[1] | 0 (racemic) | 2 hours | 70 | Readily available reagents. |
| Photochemical Synthesis | ||||||
| Catalyst-Free (Photochemical) | 2-Methylbenzophenone, Water | 89 | 0 (racemic) | 29 minutes (in flow) | Not specified | Catalyst-free, uses water as a hydrogen source. |
Experimental Protocols
Asymmetric Reduction of 2-Methylbenzophenone with (R)-2-Methyl-CBS-oxazaborolidine
This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, known for its high enantioselectivity.[2][3][4][5]
Materials:
-
2-Methylbenzophenone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (5 mL) is cooled to -30°C.
-
Borane-dimethyl sulfide (0.6 mmol) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 2-methylbenzophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 20 minutes.
-
The reaction is stirred at -30°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched this compound.
Grignard Synthesis of this compound
This protocol describes a standard, uncatalyzed Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromobenzene
-
o-Tolualdehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 g, 50 mmol) and a crystal of iodine are placed under an inert atmosphere.
-
A solution of bromobenzene (5.5 mL, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to initiate the reaction.
-
Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The Grignard reagent is cooled to 0°C, and a solution of o-tolualdehyde (4.8 g, 40 mmol) in anhydrous diethyl ether (20 mL) is added dropwise.
-
The reaction mixture is then stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound. A yield of 73% has been reported for a similar synthesis of a deuterated analog.[1]
Catalyst-Free Photochemical Synthesis of this compound
This method utilizes light to promote the reduction of 2-methylbenzophenone using water as the hydrogen source.
Materials:
-
2-Methylbenzophenone
-
Acetonitrile (MeCN)
-
Water
-
Photo-flow reactor with a medium-pressure lamp
Procedure:
-
A solution of 2-methylbenzophenone in acetonitrile is prepared.
-
This solution and a separate stream of water are introduced into a T-mixer.
-
The resulting mixture enters a photo-flow reactor and is irradiated with a medium-pressure lamp.
-
With a residence time of 29 minutes, a yield of up to 89% of this compound can be achieved.
-
The product is isolated from the reaction mixture after solvent removal and appropriate work-up.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic processes described.
References
The Efficacy of 2-Methylbenzhydrol as a Key Intermediate: A Comparative Analysis
In the landscape of pharmaceutical synthesis, the selection of an optimal intermediate is a critical decision that profoundly influences the efficiency, purity, and overall cost-effectiveness of a drug manufacturing process. This guide provides a comprehensive comparison of the efficacy of 2-Methylbenzhydrol as a key intermediate, particularly in the synthesis of the widely used pharmaceuticals Orphenadrine and Nefopam. Its performance is objectively evaluated against alternative synthetic precursors, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application lies in the production of the antihistamine and muscle relaxant Orphenadrine, and it is a key intermediate in some synthetic routes to the non-opioid analgesic Nefopam. The efficacy of this compound is most notable in the final etherification step for Orphenadrine synthesis, offering a straightforward reaction pathway. However, alternative synthetic strategies for these APIs, often starting from more readily available materials like o-benzoylbenzoic acid, present a competitive landscape where the choice of intermediate is dictated by factors such as overall yield, process safety, and raw material cost.
Comparative Data on Intermediates
The following tables summarize quantitative data for the synthesis of Orphenadrine and Nefopam, comparing the route utilizing this compound with alternative pathways.
Table 1: Comparison of Intermediates in Orphenadrine Synthesis
| Intermediate | Preceding Step | Reagents for Final Step | Product | Yield (%) | Purity (%) | Reference |
| This compound | Reduction of 2-Methylbenzophenone | 2-(Dimethylamino)ethanol, Acid Catalyst | Orphenadrine | High (not specified) | High (not specified) | General Knowledge |
| 2-Methylbenzhydryl Chloride | Chlorination of this compound | 2-(Dimethylamino)ethanol | Orphenadrine | Not specified | Not specified | [1] |
| Alternative: Benzhydrol | Reduction of Benzophenone | 2-(Dimethylamino)ethanol, Acid Catalyst | Diphenhydramine (structurally similar) | ~34.4 (synthetic) | Not specified |
Table 2: Comparison of Intermediates in Nefopam Synthesis
| Intermediate | Preceding Step(s) | Reagents for Cyclization/Final Step | Product | Overall Yield (%) | Purity (%) | Reference |
| 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol | 1. 2-Chloromethylbenzophenone + 2-Methylaminoethanol2. Reduction with NaBH₄ | Acid Catalyst (e.g., p-TsOH) | Nefopam | High (step yield 96%)[2] | Crystalline powder[2] | [2][3] |
| Alternative 1: N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide | o-Benzoylbenzoic acid + Thionyl chloride, then + N-Methyl-2-aminoethanol | 1. Reduction (LiAlH₄)2. Cyclization (p-TsOH) | Nefopam | 72 (for the two steps)[4] | Not specified | [4] |
| Alternative 2: o-Benzoylbenzoic acid | (One-pot synthesis) | 1. Acid chloride formation2. Amidation3. Reduction4. Cyclization5. Salt formation | Nefopam Hydrochloride | ≥79[5] | ≥99.9[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol
This protocol is adapted from a patented process.[2]
Step 1: Synthesis of 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone
-
Dissolve 8.50 g (0.037 mol) of 2-chloromethylbenzophenone in 40 ml of ethanol.
-
Add 4.0 g of sodium carbonate and 2.80 g (0.037 mol) of 2-methylaminoethanol.
-
Boil the mixture for 3 hours.
-
Cool the solution and filter off the salts.
-
Evaporate the ethanol from the filtrate.
-
Crystallize the product as a hydrochloride salt from a mixture of diethyl ether and ethanol.
-
Yield: 10.7 g (95%) of 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone as a crystalline powder.[2]
Step 2: Reduction to 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol
-
Dissolve 10.0 g (0.033 mol) of the hydrochloride salt from Step 1 in a mixture of 15 ml water, 60 ml methanol, and 3.5 g sodium hydroxide.
-
Add 0.65 g of sodium borohydride to the mixture and stir for 30 minutes at room temperature.
-
Acidify the solution with concentrated hydrochloric acid and evaporate the methanol under vacuum.
-
Add 40 ml of water and adjust the pH to alkaline with a diluted sodium hydroxide solution.
-
Extract the product with chloroform.
-
Wash the chloroform extracts with water, dry over sodium sulfate, and evaporate to dryness.
-
Precipitate the product as a hydrochloride salt from a mixture of diethyl ether and ethanol.
-
Yield: 9.8 g (96%) of 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol as a crystalline powder.[2]
Protocol 2: One-Pot Synthesis of Nefopam Hydrochloride from o-Benzoylbenzoic Acid
This protocol is based on a high-yield, large-scale synthesis.[5]
-
Acid Chloride Formation: React o-benzoylbenzoic acid with a chlorinating agent (e.g., thionyl chloride) in toluene.
-
Amidation: Add N-methylethanolamine to the resulting acid chloride in the same pot.
-
Reduction: Reduce the intermediate amide-ketone using a suitable reducing agent.
-
Cyclization: Induce intramolecular cyclization to form the benzoxazocine ring.
-
Salt Formation: Treat with hydrochloric acid to precipitate Nefopam hydrochloride.
-
Overall Yield: ≥79%.[5]
-
Purity: ≥99.9%.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows discussed.
References
- 1. CN102363610A - New method for synthesizing nefopam hydrochloride - Google Patents [patents.google.com]
- 2. EP0033585A1 - A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Google Patents [patents.google.com]
- 3. A process for the preparation of a benzhydrol derivative and a novel intermediate for use therein - Patent 0033585 [data.epo.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Review of 2-Methylbenzhydrol: Synthesis and Applications
For researchers, scientists, and drug development professionals, 2-Methylbenzhydrol serves as a key chemical intermediate, most notably in the synthesis of the antihistamine and muscle relaxant, Orphenadrine. This guide provides a comparative analysis of the primary synthetic routes to this compound and explores its known applications, supported by experimental data.
This compound, also known as (2-methylphenyl)phenylmethanol, is a secondary alcohol with the chemical formula C₁₄H₁₄O.[][2] Its significance in the pharmaceutical industry primarily stems from its role as a direct precursor and a metabolite of Orphenadrine.[][3][4] This review delves into the common synthetic methodologies for its preparation, offering a quantitative comparison of their efficiencies, and sheds light on its current and potential applications.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be broadly achieved through two principal routes: the reduction of 2-methylbenzophenone and the Grignard reaction between phenylmagnesium bromide and o-tolualdehyde.
Reduction of 2-Methylbenzophenone
The reduction of the corresponding ketone, 2-methylbenzophenone, is a widely employed and efficient method for the synthesis of this compound.
b) Catalytic Hydrogenation: The catalytic hydrogenation of benzophenones to their corresponding benzhydrols is another effective approach. For various substituted benzophenones, hydrogenation using a trans-RuCl₂(P(C₆H₄-4-CH₃)₃)₂(NH₂CH₂CH₂NH₂) precatalyst in 2-propanol with t-C₄H₉OK at 8 atm of H₂ has been shown to produce consistently high yields of the corresponding benzhydrols.[5] While a specific yield for this compound is not provided, this method offers a highly efficient alternative to metal hydride reductions.
Grignard Reaction
The Grignard reaction offers a classic carbon-carbon bond-forming strategy for the synthesis of this compound. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate aldehyde, in this case, o-tolualdehyde. While a versatile method, the Grignard reaction can sometimes be accompanied by the formation of side products, such as biphenyl, which may necessitate careful purification steps.[6]
| Synthesis Method | Starting Materials | Reagents/Catalyst | Typical Yield |
| Sodium Borohydride Reduction | 2-Methylbenzophenone | Sodium Borohydride, Methanol | ~95% (inferred) |
| Catalytic Hydrogenation | 2-Methylbenzophenone | H₂, trans-RuCl₂(P(C₆H₄-4-CH₃)₃)₂(NH₂CH₂CH₂NH₂), t-C₄H₉OK | High (inferred) |
| Grignard Reaction | o-Tolualdehyde, Phenyl Bromide | Magnesium, Diethyl Ether | Moderate |
Table 1: Comparison of Synthetic Routes to this compound. Yields are based on analogous reactions and general knowledge of the reaction class.
Experimental Protocols
Protocol 1: Synthesis of α-Deutero-o-methyl-benzhydrol via Reduction
This detailed protocol for a deuterated analog provides a robust framework for the synthesis of this compound.
Materials:
-
2-Methylbenzophenone
-
Magnesium turnings
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
Deuterium oxide (D₂O)
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere is charged with magnesium turnings.
-
Anhydrous THF is added, and the mixture is heated to 70°C.
-
1,2-Dibromoethane is added to activate the magnesium.
-
A pre-mixed solution of 2-methylbenzophenone and D₂O in THF is added to the activated magnesium suspension. The reaction is exothermic.
-
The reaction mixture is stirred at 70°C for 2 hours.
-
After cooling, the reaction is quenched with dichloromethane followed by saturated aqueous ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by silica gel column chromatography using a petroleum ether/dichloromethane gradient to yield α-Deutero-o-methyl-benzhydrol. A yield of 73% has been reported for this specific deuterated synthesis.[7]
Protocol 2: General Procedure for Grignard Synthesis of Triphenylmethanol
This general protocol for a similar Grignard reaction can be adapted for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone (to be replaced with o-tolualdehyde)
-
Petroleum ether
-
2-Propanol for recrystallization
Procedure:
-
All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Magnesium turnings are placed in a round-bottomed flask under an inert atmosphere.
-
A solution of bromobenzene in anhydrous diethyl ether is added to initiate the formation of phenylmagnesium bromide. The reaction is often initiated with a crystal of iodine.
-
Once the Grignard reagent has formed, a solution of benzophenone (or in this case, o-tolualdehyde) in anhydrous ether is added slowly while maintaining a gentle reflux.
-
After the reaction is complete, it is cooled and quenched with a suitable proton source (e.g., dilute acid).
-
The product is extracted with ether, and the organic layer is washed and dried.
-
The crude product is purified, often by trituration with petroleum ether to remove biphenyl impurity, followed by recrystallization from a suitable solvent like 2-propanol.[6]
Applications of this compound
The primary application of this compound lies in its role as a key building block in the pharmaceutical industry.
Precursor to Orphenadrine
This compound is a crucial intermediate in the industrial synthesis of Orphenadrine, a well-known antihistamine and skeletal muscle relaxant.[][4] Orphenadrine is used to treat muscle spasms and associated pain.[8]
Metabolite of Orphenadrine
In vivo, Orphenadrine is metabolized to several compounds, including this compound.[3] Understanding the metabolic fate of a drug is critical in pharmacology and toxicology. As a metabolite, this compound is itself a muscarinic antagonist.[]
Synthesis of Other Derivatives
This compound can be derivatized to synthesize other potentially bioactive molecules. For instance, its etherification with tropine yields tropinyl 2-methyl-benzhydryl ether hydrobromide.[3][9][10] It can also undergo reduction to yield diphenylmethanes.[9][10]
Visualizing Synthesis and Application Pathways
Figure 1: Synthetic routes to this compound and its key applications.
Figure 2: General workflow for the reduction of 2-methylbenzophenone.
References
- 2. This compound | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5472-13-9 [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound ≥98% | 5472-13-9 [sigmaaldrich.com]
- 10. 2-甲基二苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of 2-Methylbenzhydrol and Structural Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of small molecules is paramount. This guide provides a comprehensive comparison of the characterization data for 2-Methylbenzhydrol and two of its common structural isomers, Benzhydrol and 4-Methylbenzhydrol. The data presented herein, including physical properties and spectroscopic analyses, is intended to serve as a valuable resource for identification, quality control, and further research applications.
Summary of Physicochemical Properties
The physical characteristics of a compound are fundamental to its handling, formulation, and behavior in various experimental settings. The table below summarizes key physical properties of this compound, Benzhydrol, and 4-Methylbenzhydrol.
| Property | This compound | Benzhydrol | 4-Methylbenzhydrol |
| Molecular Formula | C₁₄H₁₄O | C₁₃H₁₂O | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol | 184.23 g/mol | 198.26 g/mol |
| Melting Point | 93-95 °C | 65-67 °C | 52 °C |
| Boiling Point | 323 °C | 297-298 °C | 334.9 °C at 760 mmHg |
| CAS Number | 5472-13-9 | 91-01-0 | 1517-63-1 |
Spectroscopic Characterization Data
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. The following tables provide a comparative summary of the key spectroscopic data for the three benzhydrol derivatives.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | This compound | Benzhydrol | 4-Methylbenzhydrol |
| -OH | ~2.1-2.4 (s, 1H) | ~2.3 (s, 1H)[1] | ~2.3 (s, 1H) |
| -CH(OH)- | ~5.9-6.0 (s, 1H) | ~5.85 (s, 1H)[1][2] | ~5.75 (s, 1H)[3] |
| Aromatic-H | ~7.1-7.5 (m, 9H) | ~7.2-7.4 (m, 10H)[1][2] | ~7.1-7.4 (m, 9H)[3] |
| -CH₃ | ~2.2-2.3 (s, 3H) | - | ~2.3 (s, 3H)[3] |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | This compound | Benzhydrol | 4-Methylbenzhydrol |
| -CH(OH)- | ~73-76 | ~76.3[4] | ~75-76 |
| Aromatic C-H | ~126-130 | ~126-129[4] | ~126-130 |
| Aromatic C (quaternary) | ~135-144 | ~143-144[4] | ~137-144 |
| -CH₃ | ~19-21 | - | ~21 |
FT-IR Spectral Data (KBr Pellet/Thin Film)
| Wavenumber (cm⁻¹) | Vibration | This compound | Benzhydrol | 4-Methylbenzhydrol |
| ~3200-3600 | O-H stretch (broad) | Present | Present[4] | Present |
| ~3000-3100 | C-H stretch (aromatic) | Present | Present[4] | Present |
| ~2850-3000 | C-H stretch (aliphatic) | Present | Present[4] | Present |
| ~1450-1600 | C=C stretch (aromatic) | Present | Present | Present |
| ~1000-1200 | C-O stretch | Present | Present | Present |
Mass Spectrometry Data (Electron Ionization)
| m/z | Fragmentation Ion | This compound | Benzhydrol | 4-Methylbenzhydrol |
| M⁺ | [C₁₄H₁₄O]⁺ / [C₁₃H₁₂O]⁺ | 198 | 184[5] | 198 |
| [M-H]⁺ | [C₁₄H₁₃O]⁺ / [C₁₃H₁₁O]⁺ | 197 | 183[5] | 197 |
| [M-H₂O]⁺ | [C₁₄H₁₂]⁺ / [C₁₃H₁₀]⁺ | 180 | 166[5] | 180 |
| [M-C₆H₅]⁺ | [C₈H₉O]⁺ / [C₇H₇O]⁺ | 121 | 107 | 121 |
| [C₇H₇]⁺ | Tropylium ion | 91 | 91 | 91 |
| [C₆H₅CO]⁺ | Benzoyl cation | 105 | 105[5] | 105 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of characterization data. The following sections outline the methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6][7]
-
For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]
-
Ensure the sample is fully dissolved and the solution is homogenous. Filter the sample if any solid particles are present to avoid poor spectral resolution.[8]
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[9]
-
The mixture should be a fine, homogenous powder.
-
Place the powder into a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[10]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of these compounds.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow and Relationships
The following diagrams illustrate the logical workflow of chemical characterization and the structural relationships between the compared compounds.
References
- 1. brainly.com [brainly.com]
- 2. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]
- 3. 4-Methylbenzhydrol(1517-63-1) 1H NMR [m.chemicalbook.com]
- 4. (Solved) - 10. (2 pts) The infrared spectrum of benzhydrol is provided below.... (1 Answer) | Transtutors [transtutors.com]
- 5. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. azom.com [azom.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
A Comparative Analysis of the Reaction Kinetics of Substituted Benzhydrols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of substituted benzhydrols under various oxidative and solvolytic conditions. The information presented is collated from multiple experimental studies to offer a clear, objective overview of how substituents and reaction environments influence the reactivity of these compounds. The data is intended to support research and development in fields where the chemical transformation of benzhydrol derivatives is critical.
Quantitative Kinetic Data Summary
The following tables summarize the kinetic data for the reaction of substituted benzhydrols with different reagents. These tables are designed for easy comparison of reaction rates and activation parameters.
Table 1: Oxidation with Benzimidazolium Dichromate (BIDC) in DMSO
This table presents the second-order rate constants (k₂) and activation parameters for the oxidation of para-substituted benzhydrols by BIDC in dimethyl sulfoxide (DMSO). The reaction is first order with respect to both BIDC and the benzhydrol.[1]
| Substituent (p-) | k₂ (dm³ mol⁻¹ s⁻¹) at 293 K | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) |
| H | 4.55 x 10⁻³ | 45.2 ± 0.6 | -125 ± 2 | 82.0 ± 0.8 |
| OCH₃ | 25.1 x 10⁻³ | 38.9 ± 0.5 | -131 ± 2 | 77.5 ± 0.7 |
| CH₃ | 11.2 x 10⁻³ | 42.8 ± 0.4 | -126 ± 1 | 79.9 ± 0.6 |
| Br | 1.05 x 10⁻³ | 53.4 ± 0.7 | -111 ± 2 | 86.2 ± 0.9 |
| NO₂ | 0.03 x 10⁻³ | 68.1 ± 0.9 | -92 ± 3 | 95.2 ± 1.1 |
Table 2: Oxidation with Permanganate under Phase Transfer Catalysis
This table shows the second-order rate constants (k₂) and activation parameters for the oxidation of para-substituted benzhydrols by permanganate in chlorobenzene, using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.[2][3]
| Substituent (p-) | k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) | ΔG≠ (kJ mol⁻¹) |
| H | 1.83 x 10⁻² | 41.6 | -143 | 84.2 |
| OCH₃ | 2.50 x 10⁻² | 38.7 | -150 | 83.4 |
| CH₃ | 2.17 x 10⁻² | 40.2 | -145 | 83.3 |
| Cl | 2.33 x 10⁻² | 39.5 | -147 | 83.4 |
Note: A key finding in this study was that both electron-donating and electron-withdrawing groups at the para position increased the rate of oxidation, suggesting a complex mechanism.[2][3]
Table 3: Acid-Catalyzed Methanolysis
The following table presents the observed rate constants (k_obs) for the acid-catalyzed methanolysis of substituted benzhydrols at 23.8 °C.[4]
| Substituent (p-) | k_obs (s⁻¹) |
| OCH₃ | 1.10 x 10⁻² |
| CH₃ | 1.15 x 10⁻³ |
| H | 6.16 x 10⁻⁵ |
| Cl | 1.63 x 10⁻⁵ |
| CF₃ | 1.55 x 10⁻⁷ |
Experimental Protocols
The kinetic data presented in this guide were obtained through various experimental techniques. Below are detailed methodologies for the key experiments cited.
General Kinetic Measurement
For most oxidation reactions, the kinetics were followed under pseudo-first-order conditions, where the concentration of the benzhydrol was in large excess over the oxidant.[1][2][5] The progress of the reaction was monitored by measuring the decrease in the absorbance of the oxidizing agent at its wavelength of maximum absorption using a UV-visible spectrophotometer. The pseudo-first-order rate constant (k_obs) was determined from the slope of the linear plot of the logarithm of the oxidant concentration versus time.[1][2] The second-order rate constant (k₂) was then calculated by dividing k_obs by the concentration of the benzhydrol.[2]
Stoichiometry Determination
The stoichiometry of the oxidation reactions was determined by reacting a known excess of the oxidant with the benzhydrol. After the reaction was complete, the amount of unreacted oxidant was determined spectrophotometrically.[1][2] For the oxidation of benzhydrol with BIDC, the stoichiometry was found to be 3 moles of benzhydrol to 2 moles of BIDC.[1] For the permanganate oxidation, the molar ratio of benzhydrol to permanganate was also 3:2.[2][6]
Product Analysis
The product of the oxidation of substituted benzhydrols was consistently identified as the corresponding substituted benzophenone.[1][2][3] Product analysis was typically carried out under kinetic conditions. The product was often identified by converting it to its 2,4-dinitrophenylhydrazone derivative, which could then be isolated, purified by recrystallization, and characterized by its melting point.[1][2]
Acid-Catalyzed Methanolysis Kinetics
For the acid-catalyzed methanolysis, the reactions were monitored by ¹H NMR spectroscopy. The rate constants were determined by following the disappearance of the reactant and the appearance of the product signals over time. The reactions were carried out in deuterated methanol (CD₃OD) containing a catalytic amount of a strong acid, such as sulfuric acid.[4]
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate key concepts and processes related to the study of benzhydrol reaction kinetics.
Caption: Proposed mechanism for the oxidation of a substituted benzhydrol.
Caption: Logical workflow for a Hammett plot analysis.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01637A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents [file.scirp.org]
Safety Operating Guide
Proper Disposal of 2-Methylbenzhydrol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methylbenzhydrol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: If working with the powder form outside of a fume hood, a NIOSH-approved respirator may be necessary.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Keep the compound away from heat, sparks, open flames, and other sources of ignition.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1]
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note any other constituents mixed with the this compound.
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste.[5]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After appropriate rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plastic.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area.[1] Remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an absorbent material for liquids or by carefully sweeping up solids. Collect the spilled material and any contaminated absorbent into a sealed container for disposal as hazardous waste.[1]
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Primary Disposal Route | Dispose of as hazardous waste via an approved waste disposal plant. | |
| Personal Protective Equipment | Chemical-impermeable gloves, safety goggles, lab coat. | [1] |
| Handling Precautions | Use in a well-ventilated area, avoid dust formation, keep away from ignition sources. | [1] |
| Spill Cleanup | Collect with absorbent material or sweep up, place in a sealed container for disposal. | [1] |
| Environmental Precautions | Prevent discharge into drains or the environment. | [1] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Methylbenzhydrol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the proper use of 2-Methylbenzhydrol, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | - Chemical impermeable gloves- Fire/flame resistant and impervious clothing | EU Directive 89/686/EEC and the standard EN 374[1] |
| Respiratory Protection | - Dust mask type N95 (US)- Full-face respirator (if exposure limits are exceeded or irritation is experienced) | MSHA/NIOSH approved or equivalent[2] |
It is crucial to inspect gloves prior to use and to wash and dry hands thoroughly after handling.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
-
Handling: Always handle in a well-ventilated place.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is essential.
| Situation | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
For spills, use personal protective equipment and ensure adequate ventilation.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care and in accordance with all relevant regulations.
Disposal Decision Pathway
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[2] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Empty containers should be triple-rinsed, with the rinsate collected and disposed of as hazardous waste.[4] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
